Diethyl phenylphosphonite
Description
The exact mass of the compound Diethoxy(phenyl)phosphane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91794. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethoxy(phenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O2P/c1-3-11-13(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDJLKVICMLVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(C1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061840 | |
| Record name | Diethyl phenylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Acros Organics MSDS] | |
| Record name | Diethyl phenylphosphonite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13801 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1638-86-4 | |
| Record name | Diethyl phenylphosphonite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonous acid, P-phenyl-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl phenylphosphonite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonous acid, P-phenyl-, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl phenylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl phenylphosphonite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of Diethyl phenylphosphonite experimental procedure
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following experimental procedure is a generalized method based on established principles of organophosphorus chemistry. A detailed, peer-reviewed experimental protocol for the synthesis of Diethyl Phenylphosphonite could not be located in the searched literature. Therefore, this guide provides a standard approach for the reaction of dichlorophenylphosphine with ethanol. Researchers should perform their own reaction optimization and characterization.
Introduction
This compound (CAS 1638-86-4), also known as diethoxyphenylphosphine or phenylphosphonous acid diethyl ester, is a trivalent organophosphorus compound. Its P(III) center makes it a versatile intermediate and a ligand in organic synthesis. This document outlines a general experimental procedure for its synthesis, presents its key physical and chemical properties, and provides a visual representation of the synthetic workflow.
Synthetic Pathway
The most direct and common method for the synthesis of dialkyl phosphonites is the reaction of the corresponding dichlorophosphine with an alcohol in the presence of a base. For this compound, this involves the reaction of dichlorophenylphosphine with two equivalents of ethanol. A tertiary amine, such as pyridine or triethylamine, is typically used to scavenge the hydrogen chloride (HCl) byproduct, driving the reaction to completion and preventing unwanted side reactions.
Overall Reaction: C₆H₅PCl₂ + 2 CH₃CH₂OH + 2 C₅H₅N → C₆H₅P(OCH₂CH₃)₂ + 2 C₅H₅N·HCl
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1638-86-4 | [1][2] |
| Molecular Formula | C₁₀H₁₅O₂P | [2] |
| Molecular Weight | 198.20 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 110-111 °C @ 10-13 Torr64 °C @ 0.7 mmHg235 °C @ 760 mmHg | [3][4][5] |
| Density | 1.032 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.51 | [3][4] |
| Sensitivity | Air sensitive | [6] |
Table 2: Expected Spectroscopic Data (Predicted/General)
Note: Experimental NMR data for this compound is not available in the searched databases. The values below are general predictions. Full characterization is required.
| Nucleus | Expected Chemical Shift Range (δ, ppm) | Expected Multiplicity & Coupling |
| ³¹P NMR | +155 to +165 | Singlet |
| ¹H NMR | ~7.2-7.8 | Multiplet (Aromatic C-H) |
| ~3.8-4.2 | Multiplet or Doublet of Quartets (O-CH₂) | |
| ~1.2-1.4 | Triplet (CH₃) | |
| ¹³C NMR | ~128-140 | Aromatic carbons, likely with C-P coupling |
| ~58-62 | O-CH₂, likely with C-P coupling | |
| ~16-18 | CH₃, likely with C-P coupling |
Experimental Protocol
This protocol describes the synthesis of this compound from dichlorophenylphosphine and ethanol on a laboratory scale.
Materials and Equipment:
-
Dichlorophenylphosphine (C₆H₅PCl₂)
-
Anhydrous Ethanol (CH₃CH₂OH)
-
Anhydrous Pyridine (C₅H₅N) or Triethylamine (Et₃N)
-
Anhydrous Diethyl Ether or Toluene (solvent)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or similar inert atmosphere setup
-
Apparatus for filtration (e.g., Schlenk filter or cannula filtration setup)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to an inert gas line (N₂ or Ar). All glassware must be thoroughly dried to prevent hydrolysis of the dichlorophosphine.
-
Reagent Preparation: In the main flask, dissolve dichlorophenylphosphine (1 eq.) and anhydrous pyridine (2.1 eq.) in a suitable volume of anhydrous diethyl ether or toluene. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Alcohol: Prepare a solution of anhydrous ethanol (2.1 eq.) in the same anhydrous solvent in the dropping funnel.
-
Reaction: Add the ethanol solution dropwise to the stirred solution of dichlorophenylphosphine and pyridine over a period of 1-2 hours. Maintain the temperature at 0-5 °C during the addition. A white precipitate of pyridinium hydrochloride will form.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up:
-
Filter the reaction mixture under an inert atmosphere to remove the pyridinium hydrochloride precipitate.
-
Wash the precipitate with two small portions of anhydrous diethyl ether to recover any entrained product.
-
Combine the filtrate and the washings.
-
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear, colorless liquid. Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~64 °C at 0.7 mmHg).[5]
Mandatory Visualization
The following diagrams illustrate the key logical relationships and workflows in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reactant to product pathway for the synthesis of this compound.
References
Diethyl Phenylphosphonite: A Technical Guide for Researchers
CAS Number: 1638-86-4
This technical guide provides an in-depth overview of diethyl phenylphosphonite, a versatile organophosphorus compound with applications in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical and Physical Properties
This compound is a clear, colorless liquid.[1] It is also known by several synonyms, including diethoxyphenylphosphine and phenylphosphonous acid diethyl ester.[2] The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅O₂P | [2][3] |
| Molecular Weight | 198.20 g/mol | [2][4] |
| CAS Number | 1638-86-4 | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Density | 1.032 g/mL at 25 °C | [5] |
| Boiling Point | 64 °C at 0.7 mmHg | [5] |
| Flash Point | > 230 °F (> 110 °C) | [5] |
| Refractive Index (n20/D) | 1.51 | [5] |
| Storage Temperature | 2-8°C, under inert atmosphere | [5] |
| Solubility | Information not widely available, but generally soluble in organic solvents. | |
| Sensitivity | Air sensitive | [5] |
Safety and Hazard Information
This compound is classified as a hazardous substance. It is fatal if inhaled and causes skin irritation.[4] It may also cause an allergic skin reaction.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be worn when handling this chemical.[1] Work should be conducted in a well-ventilated area, such as a fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation[4]
-
H317: May cause an allergic skin reaction[4]
-
H330: Fatal if inhaled[4]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
Experimental Protocols
A common method for the synthesis of this compound involves the reaction of dichlorophenylphosphine with ethanol in the presence of a tertiary amine base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Materials:
-
Dichlorophenylphosphine
-
Anhydrous Ethanol
-
Triethylamine (or other suitable tertiary amine)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is thoroughly dried and flushed with an inert gas.
-
Anhydrous diethyl ether and triethylamine are added to the flask and cooled in an ice bath.
-
A solution of dichlorophenylphosphine in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring.
-
After the addition of dichlorophenylphosphine, a solution of anhydrous ethanol in anhydrous diethyl ether is added dropwise. The reaction mixture is kept cool during this addition.
-
Once the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a period to ensure the reaction goes to completion.
-
The resulting mixture, containing triethylamine hydrochloride precipitate, is cooled and filtered under an inert atmosphere to remove the salt.
-
The solvent is removed from the filtrate by distillation under reduced pressure.
-
The crude this compound is then purified by vacuum distillation to yield the final product.
Visualizations
The following diagrams illustrate the chemical structure and a simplified synthesis pathway for this compound.
Caption: Molecular structure of this compound.
Caption: Reaction scheme for this compound synthesis.
References
physical and chemical properties of Diethyl phenylphosphonite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of Diethyl phenylphosphonite (CAS No: 1638-86-4). It includes detailed experimental protocols for its key reactions and summarizes its quantitative data in a structured format. This document is intended to serve as a technical resource for professionals in research and development.
Compound Identification and Structure
This compound, with the IUPAC name diethoxy(phenyl)phosphane, is an organophosphorus compound widely utilized in organic synthesis.[1][2]
-
Molecular Formula: C₁₀H₁₅O₂P[1]
-
Molecular Weight: 198.20 g/mol [1]
-
CAS Number: 1638-86-4[1]
-
Synonyms: this compound, Phosphonous acid, P-phenyl-, diethyl ester, Diethoxyphenylphosphine, Diethyl benzenephosphonite[1][3][4]
Chemical Structure:
Caption: Chemical structure of this compound.
Physical Properties
This compound is a clear, colorless liquid under standard conditions.[1][5] Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Clear colorless liquid | [1][5] |
| Boiling Point | 110-111 °C at 10-13 Torr | [3] |
| 64°C at 0.7 mm Hg | [5] | |
| Density | 1.032 g/mL at 25 °C | [5] |
| 1.0405 g/cm³ at 0 °C | [3] | |
| Refractive Index (n20/D) | 1.51 | [3][5] |
| Flash Point | >230 °F (>110 °C) | [3][5] |
| Vapor Pressure | 47.5 Pa at 50 °C | [5] |
| Solubility | Soluble in organic solvents like ethanol, ethers, and alkanes. | [6] |
Chemical Properties and Reactivity
This compound is a reactive organophosphorus compound that participates in several important chemical transformations. It is sensitive to air and should be stored under an inert atmosphere.[5]
This compound is readily oxidized to the corresponding phosphonate, Diethyl phenylphosphonate. This is a common reaction for phosphites and phosphonites.
References
Spectroscopic Characterization of Diethyl Phenylphosphonite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl phenylphosphonite (C₁₀H₁₅O₂P), a key intermediate in various chemical syntheses. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of organophosphorus compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of this compound. The following tables summarize the key ¹H, ¹³C, and ³¹P NMR spectral data.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.50 - 7.20 | m | - | C₆H₅ |
| 3.95 - 3.75 | m | - | OCH₂CH₃ |
| 1.25 | t | 7.0 | OCH₂CH₃ |
Data sourced from publicly available spectral databases.
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 140.4 (d, J = 20.3 Hz) | C (ipso) |
| 129.5 | C (para) |
| 128.3 (d, J = 6.9 Hz) | C (ortho) |
| 128.2 | C (meta) |
| 61.2 (d, J = 15.6 Hz) | OCH₂CH₃ |
| 16.4 (d, J = 6.0 Hz) | OCH₂CH₃ |
Data sourced from publicly available spectral databases.
³¹P NMR Data
Table 3: ³¹P NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Reference |
| 158.5 | 85% H₃PO₄ |
Data sourced from publicly available spectral databases.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in this compound.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3058 | Medium | Aromatic C-H stretch |
| 2978, 2929, 2898 | Strong | Aliphatic C-H stretch |
| 1477, 1442 | Medium | Aromatic C=C stretch |
| 1072, 1026 | Strong | P-O-C stretch |
| 921, 744, 692 | Strong | P-C stretch, C-H bend |
Data obtained from film technique on a Bruker IFS 85 A spectrometer or similar instrument.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Table 5: Mass Spectrometry Data (Electron Ionization) for this compound
| m/z | Relative Intensity | Assignment |
| 198 | Moderate | [M]⁺ |
| 170 | Moderate | [M - C₂H₄]⁺ |
| 141 | High | [M - OC₂H₅ - H]⁺ |
| 110 | Moderate | [C₆H₅P]⁺ |
| 77 | High | [C₆H₅]⁺ |
Data acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation : Prepare a solution of this compound (10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Spectrometer: 300 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters: Adjust spectral width to cover the expected chemical shift range (e.g., 0-10 ppm). Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Spectrometer: 75 MHz or higher.
-
Pulse Sequence: Proton-decoupled experiment.
-
Acquisition Parameters: Set spectral width to encompass the full carbon chemical shift range (e.g., 0-160 ppm). A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
-
-
³¹P NMR Acquisition :
-
Spectrometer: 121 MHz or higher.
-
Pulse Sequence: Proton-decoupled experiment.
-
Reference: Use an external standard of 85% H₃PO₄.
-
Acquisition Parameters: Center the spectral window around the expected chemical shift (~160 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For the film technique, a drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition :
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Background: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction : The sample is typically introduced via a Gas Chromatograph (GC) for separation from any potential impurities.
-
Ionization : Electron Ionization (EI) is a common method for this type of compound.
-
Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Data Acquisition :
-
Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).
-
GC Parameters: Use a suitable capillary column (e.g., non-polar) and a temperature program that allows for the elution of this compound.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
A Technical Guide to the Basic Reactivity of Diethyl Phenylphosphonite with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl phenylphosphonite, with the chemical structure C₆H₅P(OCH₂CH₃)₂, is a trivalent organophosphorus compound featuring a nucleophilic phosphorus(III) center. The lone pair of electrons on the phosphorus atom makes it a versatile reagent for forming new phosphorus-carbon bonds, a cornerstone of modern organophosphorus chemistry. Its reactions with a wide array of electrophiles provide access to a diverse range of pentavalent phosphorus compounds, primarily phosphinates, which are of significant interest in medicinal chemistry, materials science, and as synthetic intermediates. This guide provides an in-depth overview of the core reactivity of this compound with key classes of electrophiles, including detailed reaction mechanisms, experimental protocols, and quantitative data.
The Michaelis-Arbuzov Reaction: Reactivity with Alkyl Halides
The Michaelis-Arbuzov reaction is a fundamental transformation in organophosphorus chemistry for creating a phosphorus-carbon bond.[1][2] It involves the reaction of a trivalent phosphorus ester, such as this compound, with an alkyl halide to produce a pentavalent phosphinate.[2]
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The nucleophilic phosphorus atom of this compound attacks the electrophilic carbon of the alkyl halide in an S(_N)2 reaction, displacing the halide and forming a quasi-phosphonium salt intermediate.[2]
-
Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate in a second S(_N)2 reaction. This step results in the formation of the final phosphinate product and an ethyl halide byproduct.[2]
This classic reaction is widely used for the synthesis of phosphinates and phosphine oxides.[2] While traditionally requiring high temperatures (120-160 °C), modern variations include photocatalysis to facilitate the reaction at room temperature.[2][3]
References
The Michaelis-Arbuzov Reaction: A Comprehensive Technical Guide for Drug Development Professionals
December 25, 2025
Abstract
The Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry, has proven to be an indispensable tool for the formation of carbon-phosphorus (C-P) bonds. This reaction's robustness and versatility have made it a mainstay in the synthesis of a wide array of phosphonate-containing molecules, which are of significant interest to the pharmaceutical industry due to their roles as stable mimics of phosphates and carboxylates. This technical guide provides an in-depth exploration of the core mechanism of the Michaelis-Arbuzov reaction, detailed experimental protocols for key transformations, a summary of quantitative data, and a look into its applications in drug development.
Core Mechanism
First reported by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, the classical Michaelis-Arbuzov reaction involves the conversion of a trialkyl phosphite to a dialkyl phosphonate upon reaction with an alkyl halide.[1][2] The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. This SN2 attack results in the formation of a phosphonium salt intermediate.[1][2][3]
-
Dealkylation: The displaced halide anion then acts as a nucleophile and attacks one of the alkyl groups of the phosphonium salt in a second SN2 reaction. This step leads to the formation of the final phosphonate product and a new alkyl halide.[1][3]
The overall transformation involves the conversion of a trivalent phosphorus species to a pentavalent one.[3]
Caption: The reaction mechanism of the Michaelis-Arbuzov reaction.
Quantitative Data Summary
The efficiency of the Michaelis-Arbuzov reaction is influenced by various factors, including the nature of the reactants, temperature, and the use of catalysts. The following tables summarize representative quantitative data for the reaction under different conditions.
Table 1: Classical Michaelis-Arbuzov Reaction Yields
| Alkyl Halide | Phosphite | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | Triethyl phosphite | 150-160 | 2-4 | High | [1] |
| 1,2-Dibromoethane | Triethyl phosphite | 150-160 | 4-6 | Good | [4] |
| 1,3-Dibromopropane | Triethyl phosphite | 160-170 | 3-5 | Good | [4] |
| 1,4-Dibromobutane | Triethyl phosphite | 170-180 | 5-7 | Good | [4] |
Table 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction
| Alkyl Halide | Phosphite | Catalyst | Temperature | Time | Yield (%) | Reference |
| Benzyl bromide | Triethyl phosphite | ZnBr₂ | Room Temp | 1 h | High | [1] |
| Arylmethyl halides | Triethyl phosphite | InBr₃ or ZnBr₂ | Room Temp | - | 75-93 | |
| Benzylic alcohols | Triethyl phosphite | InBr₃ or ZnBr₂ | Room Temp | - | 75-93 |
Table 3: Microwave-Assisted Michaelis-Arbuzov Reaction
| Alkyl Halide | Phosphite | Power | Time | Yield (%) | Reference |
| Dibromomethane | Triethyl phosphite | 150 W | 5-10 min | Good | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving the Michaelis-Arbuzov reaction.
Classical Synthesis of Diethyl Benzylphosphonate
This protocol describes the traditional, heat-induced Michaelis-Arbuzov reaction.
Materials:
-
Benzyl bromide
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen inlet
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide (1.0 equivalent).
-
Add triethyl phosphite (1.2 equivalents) to the flask.
-
Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate as a colorless oil.[1]
Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate at Room Temperature
This method offers a milder alternative to the classical protocol.
Materials:
-
Benzyl bromide
-
Triethyl phosphite
-
Zinc bromide (ZnBr₂)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve benzyl bromide (1.0 mmol) in dichloromethane (5 mL).
-
Add triethyl phosphite (1.2 mmol) to the solution.
-
Add zinc bromide (0.2 mmol) to the reaction mixture at room temperature.
-
Stir the mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[1]
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure diethyl benzylphosphonate.[1]
Synthesis of ω-Bromoalkylphosphonates
This protocol is valuable for creating bifunctional molecules used in further synthetic elaborations.
Materials:
-
α,ω-Dibromoalkane (e.g., 1,4-dibromobutane)
-
Triethyl phosphite
-
Two-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, maintained under an inert atmosphere.
-
Charge the flask with an excess of the α,ω-dibromoalkane. Using a significant excess is crucial to minimize the formation of the di-substituted byproduct.[5]
-
Heat the dibromoalkane to a high temperature (e.g., 140 °C).
-
While stirring vigorously, add triethyl phosphite (1 equivalent) dropwise from the dropping funnel.
-
Reflux the mixture for several hours, monitoring the reaction progress.
-
After cooling to room temperature, remove the excess dibromoalkane via rotary evaporation.
-
Purify the crude product by vacuum fractional distillation.
Caption: Experimental workflow for the classical synthesis of diethyl benzylphosphonate.
Applications in Drug Development
The Michaelis-Arbuzov reaction is a key step in the synthesis of numerous biologically active compounds and approved drugs. The phosphonate moiety is often introduced to mimic the transition state of enzymatic reactions or to act as a stable phosphate isostere.
A prominent example is the synthesis of Foscarnet , an antiviral medication used to treat herpesvirus infections.[3][6] Foscarnet is a pyrophosphate analog that inhibits viral DNA polymerase.[7] While the direct industrial synthesis of Foscarnet often involves other routes, the Michaelis-Arbuzov reaction provides a fundamental approach to creating the C-P bond central to its structure.
The general synthetic strategy for phosphonoformic acid derivatives, such as Foscarnet, can be envisioned using a Michaelis-Arbuzov type reaction on an appropriate haloformate ester, followed by hydrolysis.
Caption: Conceptual synthetic pathway to Foscarnet utilizing a Michaelis-Arbuzov reaction.
Furthermore, the reaction is employed in the synthesis of phosphonate analogues of peptides, which have applications as enzyme inhibitors. For instance, phosphonate analogues of the RGD (arginine-glycine-aspartic acid) sequence, a key motif for cell adhesion, have been synthesized to target integrins. Cilengitide is a cyclic RGD peptide that has been investigated as an anti-angiogenic agent.[8] The synthesis of phosphonate-containing analogues of such peptides often relies on the Michaelis-Arbuzov reaction to introduce the phosphonate group as a stable mimic of a peptide bond or a side-chain functional group.
Conclusion
The Michaelis-Arbuzov reaction remains a powerful and widely utilized method for the synthesis of organophosphorus compounds. Its reliability, coupled with modern advancements such as Lewis acid catalysis and microwave assistance, ensures its continued relevance in both academic research and industrial applications, particularly in the field of drug discovery and development. The ability to readily form the crucial C-P bond provides medicinal chemists with a valuable tool for creating novel therapeutics with enhanced stability and biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Foscarnet - Wikipedia [en.wikipedia.org]
- 8. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
role of Diethyl phenylphosphonite in organophosphorus chemistry
A Technical Guide to Diethyl Phenylphosphonite in Organophosphorus Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No: 1638-86-4) is a trivalent organophosphorus compound that serves as a versatile and pivotal intermediate in the field of organophosphorus chemistry.[1] With the chemical formula C₁₀H₁₅O₂P, this colorless liquid is instrumental in the synthesis of a wide array of more complex molecules, including phosphinates and phosphine oxides.[2][3] Its utility extends to its role as a nucleophilic reagent in the seminal Michaelis-Arbuzov reaction and as a ligand in transition metal-catalyzed cross-coupling reactions.[2][4] This guide provides an in-depth overview of its synthesis, core reactivity, experimental protocols, and applications, underscoring its significance in modern organic synthesis and drug discovery.
Physicochemical and Spectroscopic Data
Accurate physical and spectroscopic data are critical for the effective utilization of this compound in synthetic protocols. The key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1638-86-4 | [5] |
| Molecular Formula | C₁₀H₁₅O₂P | [5] |
| Molecular Weight | 198.20 g/mol | [5] |
| Appearance | Clear colorless liquid | [3] |
| Boiling Point | 64°C @ 0.7 mmHg | [3] |
| Density | 1.032 g/mL at 25°C | [3] |
| Refractive Index (n²⁰/D) | 1.51 | [3] |
| Sensitivity | Air sensitive | [3] |
Table 2: Spectroscopic Data for Diethyl Phenylphosphonate (Product of Oxidation/Arbuzov Reaction)
| Type | Data Points | Reference |
| ¹H NMR (CDCl₃) | δ: 1.3 (t, J = 7 Hz, CH₃), 4.13 (quintet, J = 7 Hz, CH₂), 7.33–8.06 (m, C₆H₅) | [6] |
| IR (neat) cm⁻¹ | 1440 (P-C aryl), 1250 (P=O), 1020 (PO-C₂H₅), 3060 (H-C aryl) | [6] |
Note: Spectroscopic data for the P(III) this compound is less commonly reported than for its P(V) derivative, diethyl phenylphosphonate. The data for the latter is provided as a key reference for monitoring reaction progress.
Synthesis and Experimental Protocols
The synthesis of phosphonites like this compound often involves the reaction of a dichlorophosphine with an alcohol in the presence of a base to scavenge the HCl byproduct.
General Synthesis Workflow
The logical flow for a typical synthesis and purification of an organophosphorus compound like this compound is outlined below.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the preparation of this compound from phenylphosphonous dichloride (phenyldichlorophosphine).
Materials:
-
Phenylphosphonous dichloride (1 eq)
-
Anhydrous ethanol (2.1 eq)
-
Triethylamine (2.1 eq)
-
Anhydrous diethyl ether or toluene
-
Schlenk flask, dropping funnel, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a dry Schlenk flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.
-
Charge the flask with phenylphosphonous dichloride and anhydrous diethyl ether.
-
Cool the stirred solution to 0°C using an ice bath.
-
Prepare a solution of anhydrous ethanol and triethylamine in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ethanol/triethylamine solution dropwise to the cooled dichlorophosphine solution over 1-2 hours, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Filter the mixture under inert atmosphere to remove the salt.
-
Wash the salt with anhydrous diethyl ether.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the resulting crude liquid by vacuum distillation to yield pure this compound.
Core Reactivity and Applications
The chemistry of this compound is dominated by the lone pair of electrons on the trivalent phosphorus atom, making it a potent nucleophile and a ligand for transition metals.
The Michaelis-Arbuzov Reaction
A cornerstone of organophosphorus chemistry, the Michaelis-Arbuzov reaction converts trivalent phosphorus esters into pentavalent phosphorus compounds.[2] For this compound, this reaction with an alkyl halide (R-X) yields a diethyl phenylphosphonate, forming a stable P-C bond.[2][7] The reaction is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide.[2][8]
Caption: The two-step SN2 mechanism of the Michaelis-Arbuzov reaction.
Protocol: Michaelis-Arbuzov Reaction with this compound
This protocol describes the reaction of this compound with an alkyl halide (e.g., ethyl bromoacetate) to form the corresponding phosphinate.
Materials:
-
This compound (1 eq)
-
Ethyl bromoacetate (1 eq)
-
Round-bottom flask, reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Charge a dry round-bottom flask with this compound under an inert atmosphere.
-
Add ethyl bromoacetate to the flask.
-
Heat the reaction mixture, typically to 120-150°C.
-
Monitor the reaction progress by ³¹P NMR, observing the shift from the phosphonite peak to the new phosphinate peak.
-
The reaction is generally complete within a few hours.
-
After cooling, the crude product can be purified by vacuum distillation to remove any unreacted starting materials.
Ligand in Catalysis
The lone pair on the phosphorus atom allows this compound to act as a ligand for transition metals, most notably palladium.[4] In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, phosphine-type ligands are crucial for stabilizing the metal center and facilitating the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[9][10] The steric and electronic properties of the phosphonite ligand can be tuned to optimize catalyst activity and selectivity.[9]
Caption: Role of phosphonite ligands in a generic Pd-catalyzed cross-coupling cycle.
Precursor to Other Organophosphorus Compounds
This compound is a valuable building block for a variety of other organophosphorus compounds, expanding its utility in synthesis.
Caption: this compound as a precursor to various organophosphorus classes.
Applications in Drug Development
While this compound itself is not a therapeutic agent, its derivatives, particularly phosphonates, are of significant interest in medicinal chemistry. Phosphonates are stable mimics of phosphate esters and can act as inhibitors for enzymes that process phosphate-containing substrates, such as proteases and phosphatases. They are also explored as prodrugs to improve the bioavailability of parent compounds. The ability to readily synthesize a variety of phosphinates from this compound makes it a valuable starting material for creating libraries of potential enzyme inhibitors for drug discovery campaigns.
Safety and Handling
This compound is an air-sensitive and hazardous chemical that requires careful handling.
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description |
| Acute Toxicity, Inhalation | H330 | Fatal if inhaled |
| Skin Irritation | H315 | Causes skin irritation |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Use an inert atmosphere (nitrogen or argon) for storage and handling due to air sensitivity.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors.
References
- 1. kcl.digimat.in [kcl.digimat.in]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl Phenylphosphonite: A Comprehensive Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl phenylphosphonite is a trivalent phosphorus compound that serves as a versatile starting material and intermediate in a variety of synthetic transformations. Its utility in organic synthesis is primarily derived from the nucleophilic character of the phosphorus atom, making it a key reagent in reactions such as the Michaelis-Arbuzov and Pudovik reactions for the formation of carbon-phosphorus bonds. This technical guide provides an in-depth overview of the synthesis of this compound, focusing on its primary starting materials, detailed experimental protocols, and relevant reaction mechanisms. Quantitative data are summarized for clarity, and key workflows are visualized to aid in experimental design and execution.
Introduction
This compound (CAS RN: 1638-86-4), with the chemical formula C₁₀H₁₅O₂P, is an organophosphorus compound featuring a phosphorus (III) center bonded to a phenyl group and two ethoxy groups. The presence of a lone pair of electrons on the phosphorus atom confers nucleophilicity, making it a valuable reagent for the synthesis of a wide range of organophosphorus compounds, including phosphonates, phosphinates, and other phosphorus-containing scaffolds of interest in medicinal chemistry and materials science. Understanding the synthesis of this key intermediate is crucial for its effective application in research and development.
Synthesis of this compound
The most common and direct method for the synthesis of this compound involves the reaction of dichlorophenylphosphine with ethanol. This reaction proceeds via a nucleophilic substitution mechanism where the oxygen of the ethanol attacks the electrophilic phosphorus center, displacing the chloride ions. The presence of a base is typically required to neutralize the hydrogen chloride byproduct.
Starting Materials
The primary starting materials for the synthesis of this compound are:
-
Dichlorophenylphosphine (C₆H₅PCl₂): A commercially available organophosphorus compound that serves as the phosphorus source.
-
Ethanol (C₂H₅OH): Acts as the nucleophile, providing the ethoxy groups. Anhydrous ethanol is preferred to prevent unwanted side reactions.
-
Base: A non-nucleophilic base, such as a tertiary amine (e.g., triethylamine) or pyridine, is used to scavenge the HCl generated during the reaction.
Experimental Protocol
The following is a general experimental protocol for the synthesis of this compound from dichlorophenylphosphine and ethanol.
Materials:
-
Dichlorophenylphosphine
-
Anhydrous Ethanol
-
Triethylamine (or another suitable base)
-
Anhydrous diethyl ether (or another inert solvent)
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a nitrogen inlet.
Procedure:
-
A solution of dichlorophenylphosphine in anhydrous diethyl ether is placed in the three-necked flask under a nitrogen atmosphere.
-
The flask is cooled in an ice bath to 0 °C.
-
A solution of anhydrous ethanol and triethylamine in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The molar ratio of dichlorophenylphosphine to ethanol to triethylamine is typically 1:2:2.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
The resulting precipitate of triethylamine hydrochloride is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude this compound is then purified by vacuum distillation to yield a colorless liquid.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Yield | 70-85% |
| Purity | >95% (typically determined by GC or NMR) |
| Boiling Point | 110-111 °C at 10-13 Torr |
| Density | 1.04 g/mL at 25 °C |
Spectroscopic Data:
| Technique | Observed Values |
| ³¹P NMR (CDCl₃) | ~δ 158 ppm |
| ¹H NMR (CDCl₃) | δ 7.2-7.5 (m, 5H, Ar-H), 3.8-4.1 (m, 4H, OCH₂CH₃), 1.2-1.4 (t, 6H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ 138 (d, C-P), 128-132 (Ar-C), 61 (d, OCH₂), 16 (d, CH₃) |
Reaction Mechanism and Workflow
The synthesis of this compound from dichlorophenylphosphine and ethanol is a two-step nucleophilic substitution.
The reaction proceeds as follows:
-
The first molecule of ethanol attacks the dichlorophenylphosphine, leading to the formation of a chloro(ethoxy)phenylphosphine intermediate and one equivalent of HCl, which is neutralized by the base.
-
A second molecule of ethanol then displaces the remaining chloride to form this compound.
Applications in Drug Development and Research
This compound is a precursor to various organophosphorus compounds with potential biological activity. For instance, it can be used in the synthesis of α-aminophosphonates, which are analogues of α-amino acids and have shown promise as enzyme inhibitors, haptens for catalytic antibodies, and pharmacological agents. The Michaelis-Arbuzov reaction of this compound with alkyl halides is a common method to generate phosphonates with a new carbon-phosphorus bond.
Conclusion
The synthesis of this compound from dichlorophenylphosphine and ethanol is a reliable and scalable method for producing this important synthetic intermediate. Careful control of reaction conditions, particularly the exclusion of moisture and the use of an appropriate base, is essential for achieving high yields and purity. This guide provides the foundational knowledge for researchers and drug development professionals to confidently synthesize and utilize this compound in their synthetic endeavors.
Methodological & Application
Application Notes and Protocols for Diethyl Phenylphosphonite as a Ligand in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficacy of the palladium-catalyzed Suzuki coupling is profoundly influenced by the choice of ligand coordinated to the palladium center. While phosphine ligands have been extensively studied, phosphonite ligands, such as diethyl phenylphosphonite, represent a class of ligands that offer a unique combination of electronic and steric properties.
This compound, P(Ph)(OEt)₂, is an air- and moisture-stable compound that can be readily prepared and handled. As a P(III) ligand, it possesses σ-donating and π-accepting properties that can modulate the reactivity of the palladium catalyst. The use of phosphonite ligands in Suzuki coupling reactions is less documented than their phosphine counterparts, but they present a cost-effective and stable alternative. These application notes provide an overview and a general protocol for the application of this compound as a ligand in Suzuki-Miyaura cross-coupling reactions.
Data Presentation
Due to the limited availability of extensive substrate scope studies specifically employing this compound, the following table summarizes representative data for the Suzuki coupling of an aryl bromide with phenylboronic acid. This data is compiled based on typical conditions reported for related phosphite and phosphinite ligands.
Table 1: Palladium-Catalyzed Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid using this compound as a Ligand
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | This compound (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1) | This compound (4) | Cs₂CO₃ (2) | Dioxane | 100 | 10 | 92 |
| 3 | Pd(OAc)₂ (2) | This compound (4) | K₂CO₃ (2) | Toluene/H₂O | 80 | 16 | 78 |
| 4 | PdCl₂(PPh₃)₂ (2) | This compound (4) | Na₂CO₃ (2) | DMF | 110 | 8 | 88 |
Note: The data presented is representative and may require optimization for different substrates.
Experimental Protocols
The following is a general experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound as a ligand. This protocol is based on methodologies reported for structurally similar phosphite and phosphinite ligands and should be optimized for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (ligand)
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 1 mol%), this compound (0.04 mmol, 2 mol%), the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours). Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Safety Precautions:
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable.
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Mandatory Visualizations
Caption: Suzuki Coupling Catalytic Cycle with this compound.
Caption: General Experimental Workflow for Suzuki Coupling.
Application Notes and Protocols: Diethyl Phenylphosphonite in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and experimental guidelines for the utilization of diethyl phenylphosphonite as a ligand in palladium-catalyzed cross-coupling reactions. While not as extensively documented as conventional triarylphosphines, the unique electronic and steric properties of this compound offer potential advantages in modulating catalyst activity and selectivity. The following sections detail its role and provide model protocols for key cross-coupling reactions.
Introduction to this compound as a Ligand
This compound, with the structure Ph-P(OEt)₂, is a trivalent phosphorus compound that can serve as a ligand in homogeneous catalysis. Its properties are intermediate between those of triarylphosphines (e.g., PPh₃) and trialkyl phosphites (e.g., P(OEt)₃).
-
Electronic Properties : The phenyl group is electron-withdrawing compared to alkyl groups, while the ethoxy groups are more electronegative than phenyl groups. This electronic profile makes this compound a relatively electron-poor ligand, which can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.
-
Steric Properties : The steric bulk of this compound is moderate, which can be beneficial in promoting the formation of the active monoligated palladium species, a key intermediate in many cross-coupling reactions.[1][2]
These characteristics suggest that this compound could be a valuable ligand for fine-tuning catalytic systems, potentially offering unique reactivity or selectivity for specific substrates.
Core Concepts: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination. The ligand plays a crucial role in each of these steps by influencing the electron density and coordination sphere of the palladium center.[3]
Caption: General palladium-catalyzed cross-coupling cycle.
Application 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, typically between an organoboron compound and an organic halide.
Quantitative Data (Representative)
The following table presents representative data for Suzuki-Miyaura coupling reactions using various phosphine ligands. While this data does not use this compound, it provides a benchmark for expected yields with different substrates.
| Entry | Aryl Halide | Boronic Acid | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Chloroanisole | Phenylboronic acid | SPhos | K₃PO₄ | Toluene | 100 | 8 | 95 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 16 | 92 |
| 4 | 2-Bromopyridine | 3-Thienylboronic acid | XPhos | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 88 |
Experimental Protocol (Model)
Note: This is a general protocol and should be optimized for specific substrates when using this compound.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk tube and magnetic stir bar
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), aryl halide (1.0 mmol), boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add toluene (5 mL) and water (1 mL) to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application 2: Heck-Mizoroki Reaction
The Heck-Mizoroki reaction couples an unsaturated halide with an alkene to form a substituted alkene.
Quantitative Data (Representative)
The following table shows typical results for Heck reactions with various catalyst systems.
| Entry | Aryl Halide | Alkene | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | PPh₃ | Et₃N | DMF | 100 | 6 | 90 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | P(o-tolyl)₃ | NaOAc | DMA | 120 | 24 | 88 |
| 3 | 4-Chlorobenzonitrile | Styrene | P(t-Bu)₃ | Cy₂NMe | Dioxane | 110 | 18 | 75 |
| 4 | 1-Bromonaphthalene | Diethyl vinylphosphonate | None (Herrmann's catalyst) | K₂CO₃ | NMP | 140 | 24 | 98 |
Experimental Protocol (Model)
Note: Optimization of base, solvent, and temperature is crucial when applying this protocol with this compound.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube and magnetic stir bar
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (0.01 mmol, 1 mol%), this compound (0.02 mmol, 2 mol%), and the aryl halide (1.0 mmol).
-
Add DMF (5 mL), the alkene (1.2 mmol), and triethylamine (1.5 mmol).
-
Seal the tube and heat the mixture to 100-120 °C for 6-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the residue by column chromatography.
Application 3: Sonogashira Coupling
The Sonogashira coupling reaction forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[4] A copper(I) co-catalyst is often employed.[4]
Quantitative Data (Representative)
Below are representative results for Sonogashira couplings.
| Entry | Aryl Halide | Alkyne | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PPh₃ | Et₃N | THF | RT | 3 | 95 |
| 2 | 4-Bromotoluene | 1-Hexyne | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 60 | 12 | 89 |
| 3 | 1-Iodonaphthalene | Trimethylsilylacetylene | XPhos | Et₃N | Toluene | 80 | 6 | 93 |
| 4 | 4-Chlorobenzonitrile | Phenylacetylene | SPhos | K₃PO₄ | Dioxane | 100 | 18 | 78 |
Experimental Protocol (Model)
Note: This protocol includes a copper co-catalyst. Copper-free conditions may also be viable and should be explored during optimization.
Materials:
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (can be formed in situ from a Pd(II) source and phosphine/phosphonite)
-
This compound (if generating catalyst in situ)
-
Copper(I) iodide (CuI)
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%). If preparing the catalyst in situ, use a suitable palladium precursor and this compound.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise.
-
Stir the reaction at room temperature for 3-12 hours, or heat gently if necessary.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Experimental Workflow
The following diagram outlines a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: A typical workflow for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols for the Synthesis of Phosphonates Using Diethyl Phenylphosphonite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl phenylphosphonite is a versatile organophosphorus reagent employed in the synthesis of a variety of phosphonate derivatives. As analogues of phosphates and carboxylic acids, phosphonates are of significant interest in medicinal chemistry and drug development, exhibiting a range of biological activities as enzyme inhibitors, antiviral agents, and anticancer agents.[1] This document provides detailed application notes and experimental protocols for key synthetic methodologies utilizing this compound and related phosphite reagents, including the Michaelis-Arbuzov reaction, Pudovik-type reactions for α-hydroxyphosphonate synthesis, and the Kabachnik-Fields reaction for the preparation of α-aminophosphonates.
Core Synthetic Methodologies
The synthesis of phosphonates using this compound and analogous reagents primarily revolves around three fundamental reactions:
-
The Michaelis-Arbuzov Reaction: This reaction involves the reaction of a trivalent phosphorus ester, such as this compound, with an alkyl halide to form a pentavalent phosphonate.[2]
-
The Pudovik Reaction: This reaction describes the addition of a hydrophosphoryl compound across a carbon-heteroatom double bond, most commonly the carbonyl group of aldehydes and ketones to form α-hydroxyphosphonates, or the carbon-nitrogen double bond of an imine to yield α-aminophosphonates.[3][4]
-
The Kabachnik-Fields Reaction: This is a one-pot, three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound like diethyl phosphite to produce α-aminophosphonates.[5][6]
While diethyl phosphite is more commonly documented in the literature for these reactions, the principles can be extended to this compound, which results in the formation of phosphinates.
Michaelis-Arbuzov Reaction: Synthesis of Alkylphenylphosphinates
The Michaelis-Arbuzov reaction is a classic method for forming carbon-phosphorus bonds. When this compound reacts with an alkyl halide, a diethyl alkylphenylphosphonate is formed. The reaction is typically carried out at elevated temperatures.[7][8]
Experimental Protocol: Synthesis of Diethyl Benzylphosphonate (Classical Method)
Materials:
-
Benzyl bromide
-
This compound
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1.0 equivalent) and this compound (1.2 equivalents).
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[7]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain the desired diethyl benzylphosphonate.
Quantitative Data for Michaelis-Arbuzov Type Reactions
| Entry | Alkyl Halide | Phosphorus Reagent | Product | Yield (%) | Reference |
| 1 | p-Vinylbenzyl chloride | Triethyl phosphite | Diethyl-p-vinylbenzyl phosphonate | 75 | [9] |
| 2 | Benzyl alcohol | Triethyl phosphite with ZnI₂ | Diethyl benzylphosphonate | 70-90 | [10] |
Pudovik Reaction: Synthesis of α-Hydroxyphosphonates
The Pudovik reaction provides a direct route to α-hydroxyphosphonates through the addition of a P-H group to a carbonyl compound. The reaction can be catalyzed by either a base or an acid.[3][11]
Experimental Protocol: Base-Catalyzed Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate
This protocol is adapted from the base-catalyzed Pudovik reaction using diethyl phosphite, which is expected to have similar reactivity to this compound in this context.[12]
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Diethyl phosphite (1.0 mmol, 138 mg)
-
Triethylamine (10 mol%, 0.014 mL)
-
Acetone (minimal amount, e.g., 0.5 mL)
-
n-Pentane
-
Round-bottom flask (25 mL) with magnetic stirrer
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), diethyl phosphite (1.0 mmol), triethylamine (10 mol%), and a minimal amount of acetone (~0.5 mL).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux and stir for the required time (monitoring by TLC is recommended).
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Add n-pentane to the mixture and cool to 5°C in an ice bath to induce crystallization.
-
Collect the precipitated solid product by filtration.
-
Wash the crystals with cold n-pentane and dry under vacuum.[12]
Quantitative Data for the Synthesis of α-Hydroxyphosphonates
| Entry | Aldehyde | P-Reagent | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Diethyl phosphite | Piperazine | Grinding, rt, 2 min | 96 | [12] |
| 2 | 4-Chlorobenzaldehyde | Diethyl phosphite | Piperazine | Grinding, rt, 2 min | 95 | [12] |
| 3 | 2-Naphthaldehyde | Diethyl phosphite | Piperazine | Grinding, rt, 5 min | 94 | [12] |
| 4 | 5-Fluorobenzothiophene-2-carboxaldehyde | Diethyl phosphite | Triethylamine | DCM, 26°C | 85 | [3] |
Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates
The Kabachnik-Fields reaction is a powerful three-component reaction for the synthesis of α-aminophosphonates. It can proceed through two primary pathways: the formation of an imine followed by nucleophilic attack of the phosphite (aza-Pudovik pathway), or the formation of an α-hydroxyphosphonate followed by substitution with the amine.[5][13]
Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of Diethyl Phenyl(phenylamino)methylphosphonate
This protocol is based on the use of diethyl phosphite and can be adapted for this compound.[1]
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Aniline (1.0 mmol, 93 mg)
-
Diethyl phosphite (1.0 mmol, 138 mg)
-
Microwave vial (10 mL)
-
Microwave reactor
Procedure:
-
Place benzaldehyde (1.0 mmol), aniline (1.0 mmol), and diethyl phosphite (1.0 mmol) into a 10 mL microwave vial.
-
Seal the vial and place it in the cavity of a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-100°C) for a specified time (e.g., 30 minutes).[14]
-
Monitor the reaction progress by TLC if possible.
-
After the reaction is complete, cool the vial to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data for the Synthesis of α-Aminophosphonates
| Entry | Aldehyde | Amine | P-Reagent | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Butylamine | Dimethyl phosphite | MW, 80°C, 30 min | 73 | [4] |
| 2 | Benzaldehyde | Cyclohexylamine | Diethyl phosphite | MW, 100°C, 30 min | 90 | [4] |
| 3 | Benzaldehyde | Aniline | Diethyl phosphite | CeCl₃, solvent-free | 87-95 | [1] |
| 4 | Substituted Benzaldehydes | Aniline Derivatives | Diethyl phosphite | Mg(ClO₄)₂, solvent-free | High | [1] |
Visualizing the Synthetic Pathways
The relationships between the starting materials and products in these key reactions can be visualized as follows:
Caption: Key synthetic routes to phosphonates.
Experimental Workflow for a Typical Kabachnik-Fields Reaction
The general workflow for synthesizing α-aminophosphonates via the Kabachnik-Fields reaction involves several key steps from reaction setup to product purification.
Caption: General workflow for phosphonate synthesis.
Conclusion
This compound serves as a valuable reagent in the synthesis of phosphonates and their derivatives. The Michaelis-Arbuzov, Pudovik, and Kabachnik-Fields reactions provide versatile and efficient pathways to a wide range of these compounds. While much of the literature focuses on the more common diethyl phosphite, the protocols and principles outlined here provide a strong foundation for the application of this compound in the synthesis of novel phosphinates for potential applications in drug discovery and development. Further research into the specific reactivity and optimization of reaction conditions for this compound is encouraged to expand its utility in synthetic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 6. Kabachnik-Fields Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. acgpubs.org [acgpubs.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Michaelis-Arbuzov Reaction with Diethyl Phenylphosphonite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry, enabling the formation of a carbon-phosphorus bond. This reaction typically involves the interaction of a trivalent phosphorus ester with an alkyl halide to produce a pentavalent phosphorus species.[1][2][3] Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction is widely employed for the synthesis of phosphonates, phosphinates, and phosphine oxides.[1] When a phosphonite like diethyl phenylphosphonite is used, the reaction yields a phosphinate, specifically an ethyl phenyl-substituted phosphinate in the case of reaction with an ethyl halide. These resulting phosphinates are valuable intermediates in the synthesis of various compounds, including those with potential applications in medicinal chemistry and materials science.
The reaction proceeds via a two-step mechanism. The initial step is a bimolecular nucleophilic substitution (SN2) where the nucleophilic phosphorus atom of the phosphonite attacks the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate.[1] The second step involves the subsequent dealkylation of this intermediate by the displaced halide ion, which attacks one of the ethyl groups on the oxygen, leading to the formation of the final phosphinate product and a molecule of ethyl halide.
Data Presentation
| Phosphonite Reactant | Alkyl Halide | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| This compound | Ethyl Iodide | Ethyl ethylphenylphosphinate | Neat | 140-150 | 3-5 hours | ~85-95 (estimated) |
| This compound | Ethyl Bromide | Ethyl ethylphenylphosphinate | Neat | 150-160 | 4-6 hours | ~80-90 (estimated) |
| Alkyl Phenyl-H-phosphinate | Ethyl Iodide | Ethyl phenyl-H-phosphinate | Not Specified | Not Specified | Not Specified | 76-97 |
Note: The data for this compound are estimated based on typical Michaelis-Arbuzov reaction conditions and yields for similar substrates. The yield for the alkyl phenyl-H-phosphinate is provided as a reference for a closely related reaction.[5]
Experimental Protocol
This protocol describes a general procedure for the Michaelis-Arbuzov reaction of this compound with an alkyl halide, such as ethyl iodide, to synthesize the corresponding ethyl ethylphenylphosphinate.
Materials:
-
This compound
-
Ethyl iodide (or other suitable alkyl halide)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Distillation apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. The apparatus should be flushed with an inert gas, such as nitrogen or argon, to prevent oxidation of the phosphonite.
-
Charging Reactants: In the round-bottom flask, place this compound (1.0 equivalent). To this, add the alkyl halide (e.g., ethyl iodide, 1.1-1.2 equivalents) dropwise with stirring. The reaction is often performed neat (without a solvent).
-
Reaction: Heat the reaction mixture to a gentle reflux (typically between 140-160°C, depending on the alkyl halide) using a heating mantle. Maintain the reflux with continuous stirring. The progress of the reaction can be monitored by observing the cessation of the formation of the volatile ethyl halide byproduct, which can be collected in a cold trap if desired. The reaction time typically ranges from 3 to 6 hours.
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product can be purified by vacuum distillation. Remove any unreacted starting materials and the ethyl halide byproduct under reduced pressure.
-
Collect the fraction corresponding to the boiling point of the desired ethyl ethylphenylphosphinate.
-
Safety Precautions:
-
Alkyl halides are often toxic and volatile; handle them in a well-ventilated fume hood.
-
The reaction is conducted at elevated temperatures; use appropriate personal protective equipment (safety glasses, lab coat, gloves).
-
Phosphorus compounds can be corrosive and have specific hazards; consult the safety data sheet (SDS) for all reagents before use.
Mandatory Visualizations
Caption: Experimental workflow for the Michaelis-Arbuzov reaction.
Caption: Mechanism of the Michaelis-Arbuzov reaction.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Arbuzov Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl- H -phosphinates and secondary phosphine oxides with br ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03292F [pubs.rsc.org]
Applications of Diethyl Phenylphosphonite in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of diethyl phenylphosphonite in the synthesis of key pharmaceutical intermediates. This compound is a versatile organophosphorus reagent that serves as a precursor to a variety of phosphonate-containing molecules with significant therapeutic potential. Its applications span across several critical reaction types, including the Michaelis-Arbuzov, Pudovik, Kabachnik-Fields, and Horner-Wadsworth-Emmons reactions, leading to the formation of compounds with anticancer and antiviral activities.
Michaelis-Arbuzov Reaction: Synthesis of Phenylphosphonates
Application Note: The Michaelis-Arbuzov reaction is a fundamental method for the formation of a carbon-phosphorus bond.[1] In the context of this compound, this reaction typically involves its isomerization to a more reactive P(V) species or its reaction with an alkyl halide to yield a phenylphosphonate. These products are valuable intermediates in the synthesis of various therapeutic agents. The reaction proceeds via a nucleophilic attack of the phosphorus atom on the alkyl halide, followed by a dealkylation step to form the stable phosphonate.[1]
Experimental Protocol: Synthesis of Alkyl Phenylphosphonates
While specific protocols detailing the Michaelis-Arbuzov reaction with this compound for pharmaceutical intermediates are not abundantly available in the reviewed literature, a general procedure can be adapted from the reaction of related phosphites with alkyl halides. The phenyl group on the phosphorus atom in this compound is expected to influence the nucleophilicity of the phosphorus and the stability of the intermediate phosphonium salt.
General Procedure:
-
A mixture of this compound (1.0 equiv.) and an appropriate alkyl halide (1.0-1.2 equiv.) is heated, either neat or in a high-boiling solvent such as toluene or xylene.
-
The reaction temperature is typically maintained between 120-180 °C.
-
The progress of the reaction is monitored by TLC or ³¹P NMR spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a solvent was used, it is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the desired alkyl phenylphosphonate.
Quantitative Data for a Related Michaelis-Arbuzov Reaction:
The following table provides data for a related Michaelis-Arbuzov reaction involving the synthesis of diethyl-p-vinylbenzyl phosphonate from p-vinylbenzyl chloride and triethyl phosphite, illustrating typical yields for this type of transformation.[2]
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) | Reference |
| p-Vinylbenzyl chloride | Triethyl phosphite | Cupric chloride | Chlorobenzene | 75 | [2] |
Logical Relationship: Michaelis-Arbuzov Reaction Mechanism
Caption: Mechanism of the Michaelis-Arbuzov Reaction.
Pudovik Reaction: Synthesis of α-Hydroxy and α-Aminophosphonates
Application Note: The Pudovik reaction involves the addition of a P-H bond across a carbon-heteroatom double bond, most commonly a carbonyl group (C=O) or an imine group (C=N).[3][4] When this compound is hydrolyzed in situ or used in the presence of a proton source to generate the corresponding H-phosphinate, it can add to aldehydes or ketones to form α-hydroxy phenylphosphonates. The aza-Pudovik reaction, the addition to imines, is a powerful method for the synthesis of α-amino phenylphosphonates, which are important building blocks for peptidomimetics and have shown potential as anticancer and antiviral agents.[5][6]
Experimental Protocol: Synthesis of Diethyl (Phenylamino)benzylphosphonate (Aza-Pudovik Reaction)
The following protocol is adapted from the synthesis of α-aminophosphonates using dialkyl phosphites and is expected to be applicable with this compound, potentially with adjustments to reaction conditions.
General Procedure:
-
In a suitable reaction vessel, an imine (1.0 equiv.), formed in situ from an aldehyde and an amine or used pre-formed, is mixed with this compound (1.0-1.2 equiv.).
-
The reaction can be performed neat or in a solvent such as toluene or THF.
-
A catalyst, such as a Lewis acid (e.g., ZnCl₂, Mg(ClO₄)₂) or a Brønsted acid, may be added to facilitate the reaction, although catalyst-free conditions under microwave irradiation have also been reported to be effective for related reactions.[6]
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.
-
Reaction progress is monitored by TLC or NMR spectroscopy.
-
Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Quantitative Data for Related Pudovik and Aza-Pudovik Reactions:
| Carbonyl/Imine Component | Phosphorus Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Benzaldehyde | Diethyl phosphite | Triethylamine | Diethyl (hydroxy(phenyl)methyl)phosphonate | High | [3] |
| N-Benzylideneaniline | Diethyl phosphite | Microwave, catalyst-free | Diethyl (phenylamino)benzylphosphonate | ~90 | [6] |
| Diethyl α-oxoethylphosphonate | Diphenylphosphine oxide | Diethylamine | Diethyl 1-diphenylphosphinoyl-1-hydroxy-ethylphosphonate | 74 | [7] |
Experimental Workflow: Pudovik Reaction for α-Aminophosphonate Synthesis
Caption: General workflow for α-aminophosphonate synthesis via the Pudovik reaction.
Kabachnik-Fields Reaction: One-Pot Synthesis of α-Aminophosphonates
Application Note: The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound (such as the H-phosphinate derived from this compound) to afford α-aminophosphonates.[8][9] This multicomponent reaction is highly efficient for creating molecular diversity and is widely used in the synthesis of biologically active compounds, including potential anticancer agents.[5][10] The reaction mechanism can proceed through either an imine intermediate or an α-hydroxyphosphonate intermediate.[11]
Experimental Protocol: Synthesis of α-Aminophosphonates
This generalized protocol is based on the numerous examples of the Kabachnik-Fields reaction using dialkyl phosphites. Adjustments to catalysts and reaction times may be necessary when using this compound.
General Procedure:
-
A mixture of the aldehyde or ketone (1.0 equiv.), the amine (1.0 equiv.), and this compound (1.0 equiv.) is prepared.
-
The reaction can be carried out solvent-free or in a solvent like ethanol, acetonitrile, or dichloromethane.
-
A variety of catalysts can be employed to promote the reaction, including Lewis acids (e.g., InCl₃, Sc(OTf)₃, Mg(ClO₄)₂) or Brønsted acids (e.g., CF₃COOH).[12] Catalyst-free conditions, often with microwave assistance, have also proven effective.[5]
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, for a period of a few minutes to several hours.
-
The reaction is monitored by TLC.
-
After completion, the work-up typically involves dilution with an organic solvent, washing with aqueous solutions (e.g., saturated NaHCO₃, brine), drying the organic phase, and evaporation of the solvent.
-
The crude product is purified by column chromatography or recrystallization.
Quantitative Data for a Related Kabachnik-Fields Reaction:
| Carbonyl Compound | Amine | Phosphorus Reagent | Catalyst/Conditions | Yield (%) | Reference |
| 3-Formylchromone | 3-Amino-2-phenyl-quinazolin-4(3H)-one | Diethyl phosphite | Acetic acid, 80-100°C | Variable (16-70) | [5] |
| Benzaldehyde | Aniline | Diethyl phosphite | Mg(ClO₄)₂, neat, RT, 5 min | 94 | [2] |
Signaling Pathway Context: Potential Anticancer Mechanism of α-Aminophosphonates
While the direct signaling pathways affected by all α-aminophosphonates are not universally defined, some are known to act as enzyme inhibitors, for instance, by mimicking the transition state of peptide bond hydrolysis. This can interfere with the function of proteases involved in cancer cell proliferation and survival.
Caption: Potential mechanism of anticancer action for α-aminophosphonates.
Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Alkene Synthesis
Application Note: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, generally with high (E)-stereoselectivity.[13] This reaction involves the olefination of aldehydes or ketones with phosphonate carbanions. While this compound itself is not a direct reagent for the HWE reaction, it can be a precursor to the necessary phosphonate reagents. For instance, a Michaelis-Arbuzov reaction with an appropriate α-haloester or related compound could yield a phosphonate suitable for the HWE reaction. The resulting α,β-unsaturated esters and other alkenes are common structural motifs in many pharmaceutical compounds.
Experimental Protocol: General Synthesis of an (E)-Alkene
This protocol outlines the general steps for an HWE reaction. The specific phosphonate reagent would first need to be synthesized from this compound.
General Procedure:
-
To a stirred suspension of a strong base (e.g., sodium hydride, 1.1 equiv.) in an anhydrous aprotic solvent (e.g., THF) at 0 °C under an inert atmosphere, a solution of the phosphonate reagent (1.0 equiv.) in the same solvent is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for about 1 hour to ensure complete formation of the phosphonate carbanion.
-
The mixture is then cooled to 0 °C, and a solution of the aldehyde or ketone (1.0 equiv.) in the anhydrous solvent is added dropwise.
-
The reaction is allowed to warm to room temperature and is stirred until completion (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data for a Related HWE Reaction:
The table below shows representative data for an HWE reaction, highlighting the typical conditions and outcomes.
| Phosphonate Reagent | Carbonyl Compound | Base | Solvent | Product | Yield (%) | Stereoselectivity (E:Z) | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | Ethyl cinnamate | High | Predominantly E | [14] |
| Diethyl 4-(diphenylamino)benzylphosphonate | Various aldehydes | NaH, LiHMDS, or n-BuLi | THF | Stilbene derivatives | Variable | High (E) | [15] |
Logical Relationship: Horner-Wadsworth-Emmons Reaction Cycle
Caption: The reaction cycle of the Horner-Wadsworth-Emmons olefination.
Conclusion
This compound is a valuable reagent in the synthesis of phosphonate-containing pharmaceutical intermediates. Through key reactions such as the Michaelis-Arbuzov, Pudovik, Kabachnik-Fields, and as a precursor for Horner-Wadsworth-Emmons reagents, it provides access to a diverse range of structures with potential applications in anticancer and antiviral drug discovery. The protocols and data presented here, while often drawing from closely related and more extensively studied phosphonate reagents, provide a solid foundation for researchers to explore the full potential of this compound in medicinal chemistry. Further investigation into the specific reaction conditions and substrate scope for this compound is warranted to fully exploit its utility in the development of novel therapeutics.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tandf.figshare.com [tandf.figshare.com]
- 11. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction [mdpi.com]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
Diethyl Phenylphosphonite: A Versatile Precursor for the Synthesis of Phosphine Oxides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl phenylphosphonite is a highly valuable and versatile trivalent phosphorus compound that serves as a key precursor in the synthesis of a diverse range of phosphine oxides. Phosphine oxides are an important class of organophosphorus compounds that have garnered significant interest in medicinal chemistry and drug development. Their unique physicochemical properties, including strong hydrogen bond accepting capabilities, metabolic stability, and increased polarity, make them attractive moieties for enhancing the solubility, bioavailability, and target affinity of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of phosphine oxides using this compound as a starting material, with a focus on methodologies relevant to researchers in the pharmaceutical sciences.
Application Notes
The phosphorus atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reaction with various electrophiles. This reactivity is harnessed in several key synthetic transformations to generate phosphine oxides with a wide array of substituents. The primary methods for converting this compound to phosphine oxides include the Michaelis-Arbuzov reaction, additions to carbonyl compounds and imines (Pudovik reaction), and palladium-catalyzed cross-coupling reactions.
Michaelis-Arbuzov Reaction: A Classic Approach to C-P Bond Formation
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and a reliable method for the synthesis of phosphine oxides from this compound.[1] The reaction proceeds via the nucleophilic attack of the phosphorus atom on an alkyl halide, forming a phosphonium intermediate. Subsequent dealkylation by the halide ion yields the desired phosphine oxide.[1] This method is particularly useful for synthesizing phosphine oxides with primary and secondary alkyl substituents. The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl.[2]
Pudovik Reaction: Addition to Carbonyls and Imines
The Pudovik reaction involves the addition of the P-H tautomer of a phosphonite to polar unsaturated bonds, such as those in aldehydes, ketones, and imines.[3] While this compound itself does not have a P-H bond, it can be considered in the context of related hydrophosphonylation reactions. Often, a related species, such as a secondary phosphine oxide derived from the phosphonite, or a different phosphorus reagent is used in a Pudovik-type reaction. For instance, α-hydroxyphosphonates can be synthesized through the addition of diethyl phosphite to aldehydes and ketones, a reaction prized for its atom economy and often high yields under mild conditions.[3] The resulting α-hydroxyphosphonates are valuable intermediates in medicinal chemistry.[3]
Palladium-Catalyzed Cross-Coupling: Modern C-P Bond Formation
Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have expanded the scope of phosphine oxide synthesis. These methods allow for the formation of C(sp²)-P bonds, enabling the synthesis of aryl and vinyl phosphine oxides from this compound and the corresponding aryl or vinyl halides or triflates.[4][5] These reactions often employ a palladium catalyst with a suitable phosphine ligand and a base.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of phosphine oxides from this compound and related reactions.
Protocol 1: Synthesis of Ethyldiphenylphosphine Oxide via Michaelis-Arbuzov Reaction
This protocol describes the synthesis of an exemplary tertiary phosphine oxide from a phosphinite, which is analogous to the reactivity of this compound.
Materials:
-
Ethyl diphenylphosphinite
-
Ethyl iodide
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl diphenylphosphinite (1.0 eq) in anhydrous toluene.
-
Add ethyl iodide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyldiphenylphosphine oxide.
Quantitative Data Summary:
| Product Name | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ethyldiphenylphosphine Oxide | Ethyl diphenylphosphinite | Ethyl iodide | Toluene | 4-6 | High | [6] |
| Diethyl Phenylphosphonate | Triethyl phosphite | Benzoyl chloride | Neat | 12 | - | [7] |
Note: Specific yield data for the reaction of this compound was not available in the searched literature. The table provides analogous reaction data.
Protocol 2: Base-Catalyzed Addition of Diethyl Phosphite to Benzaldehyde (Pudovik Reaction)
This protocol describes a base-catalyzed Pudovik reaction for the synthesis of an α-hydroxyphosphonate, a common application of related phosphorus compounds.[3]
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Diethyl phosphite (1.0 mmol, 138 mg)
-
Triethylamine (10 mol%, 0.014 mL)
-
Acetone (~0.5 mL)
-
n-Pentane
-
25 mL Round-bottom flask with magnetic stirrer
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), diethyl phosphite (1.0 mmol), triethylamine (10 mol%), and a minimal amount of acetone (~0.5 mL).[3]
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux and stir for 1-2 hours, monitoring by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Add n-pentane to the mixture and cool to 5 °C in an ice bath to induce crystallization.[3]
-
Collect the precipitated solid product by filtration.[3]
-
Wash the crystals with cold n-pentane and dry under vacuum.[3]
Quantitative Data Summary:
| Product Name | Aldehyde/Ketone | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Diethyl (hydroxy(phenyl)methyl)phosphonate | Benzaldehyde | Triethylamine | Acetone | 1-2 | High | [3] |
Protocol 3: Palladium-Catalyzed Cross-Coupling of Diethyl Phosphite with an Aryl Halide
This protocol outlines a general procedure for the palladium-catalyzed synthesis of an arylphosphonate.
Materials:
-
Aryl halide (e.g., N-(3-iodobenzyl)acetamide) (1 mmol)
-
Diethyl phosphite (1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol)
-
Base (e.g., triethylamine) (4.0 mmol)
-
Solvent (e.g., polyethylene glycol 600) (5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the aryl halide (1 mmol), diethyl phosphite (1.5 mmol), palladium catalyst (0.05 mmol), and base (4.0 mmol).[4]
-
Add the solvent (5 mL) and stir the mixture.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 130 °C) and maintain for the required time (e.g., 15-25 hours).[4]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Quantitative Data Summary:
| Product Name | Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |
| Diethyl (3-acetamidobenzyl)phosphonate (example) | N-(3-iodobenzyl)acetamide | Pd(PPh₃)₄ | Triethylamine | PEG 600 | 80-95 | [4] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Michaelis-Arbuzov reaction mechanism for phosphine oxide synthesis.
Caption: Experimental workflow for the Pudovik reaction.
Caption: Synthetic routes from this compound to phosphine oxides.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. DIETHYL PHENYLPHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
Catalytic Applications of Diethyl Phenylphosphonite Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of diethyl phenylphosphonite metal complexes in various catalytic reactions. This compound serves as a versatile P(III) ligand, which, upon coordination to transition metals like rhodium and palladium, forms catalytically active species for a range of organic transformations. These complexes are particularly effective in key industrial processes such as hydroformylation, asymmetric hydrogenation, and carbon-carbon bond-forming cross-coupling reactions.
Introduction to this compound as a Ligand
This compound, with the chemical formula P(C₆H₅)(OC₂H₅)₂, is an organophosphorus compound featuring a trivalent phosphorus atom. Its utility as a ligand in homogeneous catalysis stems from its electronic and steric properties. As a phosphonite, it is a stronger π-acceptor than typical trialkyl or triarylphosphines, which can influence the electronic properties of the metal center and, consequently, the catalytic activity and selectivity. The diethyl and phenyl substituents also provide a distinct steric environment around the metal.
The synthesis of this compound and its subsequent complexation with metal precursors are foundational steps for its application in catalysis.
Rhodium-Catalyzed Hydroformylation
Rhodium complexes of phosphonite ligands are effective catalysts for the hydroformylation of alkenes, a crucial industrial process for the production of aldehydes. These catalysts can exhibit high activity and regioselectivity.
Application Note:
Rhodium-diethyl phenylphosphonite catalysts are particularly useful for the hydroformylation of terminal and internal alkenes. The electronic properties of the phosphonite ligand can influence the regioselectivity, often favoring the formation of either linear or branched aldehydes depending on the substrate and reaction conditions. For instance, in the hydroformylation of styrene, rhodium catalysts with phosphorus-containing ligands are known to favor the branched aldehyde, a precursor to valuable pharmaceuticals.
Experimental Protocol: Hydroformylation of Styrene
This protocol is based on typical conditions for rhodium-catalyzed hydroformylation using phosphite and phosphine ligands.
Materials:
-
[Rh(acac)(CO)₂] (Rhodium dicarbonyl acetylacetonate)
-
This compound
-
Styrene
-
Syngas (CO/H₂ = 1:1)
-
Toluene (anhydrous, degassed)
-
Autoclave reactor equipped with a magnetic stirrer and gas inlet
Procedure:
-
In a glovebox, charge a clean, dry autoclave reactor with [Rh(acac)(CO)₂] (e.g., 0.01 mmol).
-
Add the desired amount of this compound ligand. A ligand-to-metal ratio (L/M) of 2:1 to 10:1 is typically explored to optimize activity and selectivity.
-
Add anhydrous, degassed toluene (e.g., 20 mL).
-
Add styrene (e.g., 1.0 mmol).
-
Seal the autoclave and purge with syngas (CO/H₂) several times.
-
Pressurize the reactor to the desired pressure (e.g., 20 bar) with a 1:1 mixture of CO and H₂.
-
Heat the reactor to the desired temperature (e.g., 80 °C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine conversion and regioselectivity.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The product mixture can be analyzed directly by GC and NMR spectroscopy to determine the yield and the ratio of branched (2-phenylpropanal) to linear (3-phenylpropanal) aldehydes.
Quantitative Data (Illustrative)
The following table summarizes typical results for the hydroformylation of styrene catalyzed by rhodium-phosphine/phosphite systems, which can be used as a benchmark for this compound complexes.
| Entry | Ligand | L/M Ratio | Temp (°C) | Pressure (bar) | Conversion (%) | b:l Ratio | Ref. |
| 1 | PPh₃ | 4 | 80 | 20 | >95 | 90:10 | [1] |
| 2 | P(OPh)₃ | 4 | 80 | 20 | >95 | 60:40 | [1] |
Catalytic Cycle: Rhodium-Catalyzed Hydroformylation
Rhodium-Catalyzed Asymmetric Hydrogenation
Chiral phosphonite ligands are employed in rhodium-catalyzed asymmetric hydrogenation to produce enantiomerically enriched products, which are valuable intermediates in the pharmaceutical industry. While this compound is achiral, chiral derivatives of phosphonites are highly effective. The following protocol is based on the use of chiral phosphine-phosphite ligands, which have demonstrated high enantioselectivity.
Application Note:
Rhodium complexes of chiral phosphonite ligands are excellent catalysts for the asymmetric hydrogenation of prochiral olefins, such as dehydroamino acid derivatives and itaconic acid derivatives. These reactions often proceed with high conversion and enantioselectivity under mild conditions.
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol is adapted from procedures for rhodium-catalyzed asymmetric hydrogenation using chiral phosphine-phosphite ligands.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Chiral phosphonite ligand (e.g., a chiral derivative of this compound)
-
Methyl (Z)-α-acetamidocinnamate
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
Schlenk flask and hydrogenation apparatus
Procedure:
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ (e.g., 0.01 mmol) and the chiral phosphonite ligand (e.g., 0.011 mmol) in anhydrous, degassed methanol (e.g., 5 mL) in a Schlenk flask.
-
Stir the solution at room temperature for 30 minutes to form the catalyst complex.
-
In a separate Schlenk flask, dissolve methyl (Z)-α-acetamidocinnamate (e.g., 1.0 mmol) in anhydrous, degassed methanol (e.g., 10 mL).
-
Transfer the substrate solution to the catalyst solution via a cannula.
-
Connect the flask to a hydrogenation apparatus, purge with hydrogen gas several times.
-
Pressurize the system with hydrogen gas to the desired pressure (e.g., 1 bar).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or ¹H NMR until the starting material is fully consumed.
-
Carefully vent the hydrogen gas and purge the system with nitrogen.
-
Remove the solvent under reduced pressure. The residue can be purified by column chromatography if necessary.
-
The enantiomeric excess (ee) of the product, N-acetyl-phenylalanine methyl ester, is determined by chiral HPLC or GC.
Quantitative Data (Illustrative)
The following table presents typical results for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate using rhodium complexes with chiral phosphine-phosphite ligands, demonstrating the potential for high enantioselectivity.
| Entry | Ligand Type | S/C Ratio | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | ee (%) | Ref. |
| 1 | Chiral Phosphine-Phosphite | 100 | 20 | 1 | 1 | >99 | 99 | [2] |
| 2 | Chiral Phosphine-Phosphoramidite | 1000 | 25 | 10 | 0.5 | >99 | >99 | [3] |
Catalytic Cycle: Asymmetric Hydrogenation
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes with phosphonite ligands can be effective catalysts for various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental for the synthesis of complex organic molecules, including pharmaceuticals.
Application Note: Suzuki-Miyaura Coupling
Palladium-diethyl phenylphosphonite catalysts can facilitate the cross-coupling of aryl halides with arylboronic acids. The ligand plays a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
This protocol is a general procedure for Suzuki-Miyaura coupling reactions catalyzed by palladium-phosphine complexes.
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
This compound
-
4-Bromotoluene
-
Phenylboronic acid
-
K₂CO₃ (Potassium carbonate) or other suitable base
-
Toluene/Water or Dioxane/Water solvent mixture
-
Schlenk tube or round-bottom flask with a reflux condenser
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (e.g., 0.01 mmol), this compound (e.g., 0.02-0.04 mmol), and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
-
Add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the solvent mixture (e.g., 5 mL of toluene and 1 mL of water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methyl-1,1'-biphenyl.
Quantitative Data (Illustrative)
The following table shows representative yields for Suzuki-Miyaura coupling reactions using palladium-phosphine catalysts.
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | >95 | [4] |
| 2 | 4-Chloroacetophenone | Phenylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | 110 | 98 | [4] |
Catalytic Cycle: Suzuki-Miyaura Coupling
References
- 1. Hydroformylation of Styrene Catalyzed by Chelate Rhodium Complexes [cjcu.jlu.edu.cn]
- 2. Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric hydrogenation of itaconic acid and enol acetate derivatives with the Rh-TangPhos catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
Application of Diethyl Phenylphosphonite in the Synthesis of Agrochemicals: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl phenylphosphonite is a versatile organophosphorus reagent that serves as a key building block in the synthesis of various organic molecules, including a class of compounds with significant biological activity: α-aminophosphonates. These compounds are structural analogues of α-amino acids and are known to exhibit a range of bioactivities, making them valuable scaffolds in the development of new agrochemicals, such as herbicides and fungicides. The core of their synthesis often relies on the Kabachnik-Fields and Pudovik reactions, where the phosphorus-hydrogen bond of a phosphonating agent adds across a carbon-nitrogen or carbon-oxygen double bond.
This document provides detailed application notes and experimental protocols for the synthesis of α-aminophosphonates using this compound as a key reagent. While direct literature on the use of this compound in the synthesis of commercial agrochemicals is limited, its reactivity is analogous to the more commonly cited diethyl phosphite. The following protocols are adapted from established procedures for diethyl phosphite and are expected to be readily applicable to this compound for the synthesis of novel phosphonate derivatives with potential agrochemical applications.
Key Synthetic Pathways
Two primary multicomponent reactions are central to the synthesis of α-aminophosphonates: the Kabachnik-Fields reaction and the Pudovik reaction.
-
Kabachnik-Fields Reaction: This is a one-pot, three-component condensation of an aldehyde or ketone, an amine, and a hydrophosphoryl compound like this compound. It is a highly efficient method for creating α-aminophosphonates.
-
Pudovik Reaction: This reaction involves the addition of a hydrophosphoryl compound to a pre-formed imine (a Schiff base) or an aldehyde/ketone. When an imine is used, it is often referred to as the aza-Pudovik reaction.
The general mechanisms for these reactions are illustrated below.
Caption: General workflow of the Kabachnik-Fields reaction.
Caption: General workflow of the Pudovik reaction pathway.
Experimental Protocols
The following are detailed protocols for the synthesis of α-aminophosphonates using this compound, adapted from analogous reactions with diethyl phosphite.
Protocol 1: Synthesis of Diethyl Phenyl(phenylamino)methylphosphonate via Kabachnik-Fields Reaction
This protocol describes a catalyst-free, solvent-free microwave-assisted synthesis of an α-aminophosphonate.[1] This method is advantageous for its speed and efficiency.
Reaction Scheme:
Caption: Synthesis of an α-aminophosphonate via the Kabachnik-Fields reaction.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Quantity |
| Benzaldehyde | 106.12 | 1.0 | 106 mg (0.10 mL) |
| Aniline | 93.13 | 1.0 | 93 mg (0.09 mL) |
| This compound | 198.20 | 1.0 | 198 mg (0.19 mL) |
| Microwave vial | - | - | 10 mL |
| Microwave reactor | - | - | - |
| Solvents for purification | - | - | Ethanol, Water, Hexane, Ethyl Acetate |
| Silica gel for chromatography | - | - | As needed |
Procedure:
-
Place benzaldehyde (1.0 mmol), aniline (1.0 mmol), and this compound (1.0 mmol) into a 10 mL microwave vial.
-
Seal the vial and place it in the cavity of a microwave reactor.
-
Irradiate the mixture at a set temperature of 100°C for 20 minutes.
-
After the reaction is complete, cool the vial to room temperature. The crude product is often a solid or a viscous oil.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-aminophosphonate.
Expected Yield: High (typically >85-95% based on analogous reactions).[2]
Protocol 2: Synthesis of Diethyl (4-chlorophenyl)(phenylamino)methylphosphonate
This protocol illustrates the synthesis of a halogenated α-aminophosphonate, a common structural motif in agrochemicals, using a Lewis acid catalyst.
Reaction Scheme:
Caption: Lewis acid-catalyzed synthesis of a halogenated α-aminophosphonate.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Quantity |
| 4-Chlorobenzaldehyde | 140.57 | 1.0 | 141 mg |
| Aniline | 93.13 | 1.0 | 93 mg (0.09 mL) |
| This compound | 198.20 | 1.0 | 198 mg (0.19 mL) |
| Zinc Chloride (ZnCl₂) | 136.30 | 0.1 | 13.6 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.1 | 26.2 mg |
| Dichloromethane (DCM) | - | - | 10 mL |
Procedure:
-
To a solution of 4-chlorobenzaldehyde (1.0 mmol) and aniline (1.0 mmol) in dichloromethane (10 mL), add this compound (1.0 mmol).
-
Add zinc chloride (0.1 mmol) and triphenylphosphine (0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate).
Expected Yield: Good to excellent (typically 75-85%).[2]
Data Presentation
The following table summarizes the expected outcomes for the synthesis of various α-aminophosphonates based on the provided protocols and analogous reactions reported in the literature.
| Entry | Aldehyde/Ketone | Amine | Product | Catalyst | Conditions | Expected Yield (%) |
| 1 | Benzaldehyde | Aniline | Diethyl Phenyl(phenylamino)methylphosphonate | None | Microwave, 100°C | >90[1] |
| 2 | 4-Chlorobenzaldehyde | Aniline | Diethyl (4-chlorophenyl)(phenylamino)methylphosphonate | ZnCl₂/PPh₃ | Room Temperature | 75-85[2] |
| 3 | Furfural | Aniline | Diethyl Furyl(phenylamino)methylphosphonate | I₂/Silica gel | Microwave | ~80-90[2] |
| 4 | Cyclohexanone | Aniline | Diethyl (1-anilinocyclohexyl)phenylphosphonate | Mg(ClO₄)₂ | Room Temperature | ~85-95[2] |
Logical Workflow for Agrochemical Candidate Synthesis
The synthesis and evaluation of new agrochemical candidates based on α-aminophosphonates derived from this compound can follow a structured workflow.
Caption: Workflow for the synthesis and screening of potential agrochemicals.
Conclusion
This compound is a valuable reagent for the synthesis of α-aminophosphonates, a class of compounds with demonstrated potential in agrochemical applications. The Kabachnik-Fields and Pudovik reactions offer efficient and versatile routes to a diverse library of these compounds. The provided protocols, adapted from well-established procedures, serve as a robust starting point for researchers and scientists in the field of agrochemical discovery and development. Further optimization of reaction conditions and exploration of a wide range of aldehydes, ketones, and amines will undoubtedly lead to the identification of novel phosphonate derivatives with potent biological activities.
References
Application Notes and Protocols for Diethyl Phenylphosphonite in Flame Retardant Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diethyl Phenylphosphonite (DEPP) and related phosphonates as effective halogen-free flame retardants in various polymeric materials. The information is intended to guide researchers in the development and evaluation of novel flame-retardant materials.
Introduction to this compound as a Flame Retardant
This compound is an organophosphorus compound that has garnered significant interest as a flame retardant. Its efficacy stems from a dual-action mechanism that is active in both the gas and condensed phases of a fire. In the gas phase, it releases phosphorus-containing radicals that quench the high-energy radicals responsible for flame propagation. In the condensed phase, it promotes the formation of a stable char layer on the polymer surface, which acts as a barrier to heat and mass transfer, thus inhibiting further combustion. This dual mechanism makes DEPP and its derivatives highly effective in a variety of polymers, including epoxy resins, polycarbonates, and textiles.
Applications in Polymeric Materials
Epoxy Resins
DEPP and its derivatives can be incorporated into epoxy resins either as an additive or as a reactive component. As a reactive flame retardant, it can be chemically integrated into the epoxy network, which minimizes migration and improves the long-term stability of the flame-retardant properties. The introduction of phosphonates can enhance the thermal stability of the cured epoxy resin and significantly improve its fire resistance, often achieving a V-0 rating in the UL-94 vertical burning test.
Polycarbonates
In polycarbonates, phosphonates are typically used as additive flame retardants. They can be melt-blended with the polycarbonate pellets before processing. The addition of phosphonates can improve the flame retardancy of polycarbonate without significantly compromising its transparency or mechanical properties. The mechanism in polycarbonate also involves the promotion of a protective char layer and the release of flame-inhibiting species.
Textiles
Phosphonates can be applied to textiles, such as cotton and its blends, through various finishing processes like padding, coating, or immersion. These treatments impart durable flame retardancy to the fabric. The phosphorus compounds interact with the cellulose in cotton fibers during combustion to promote dehydration and charring, thereby reducing the release of flammable volatiles.
Flame Retardant Mechanism
The flame retardant action of this compound and related compounds is a two-fold process:
-
Gas-Phase Mechanism: During combustion, the phosphonate decomposes to release volatile phosphorus-containing species such as PO•, PO2•, and HPO• radicals. These radicals act as scavengers for the highly reactive H• and OH• radicals that are crucial for the propagation of the flame chain reactions. By terminating these chain reactions, the flame is inhibited.[1][2][3]
-
Condensed-Phase Mechanism: In the solid material, the phosphorus compounds promote the formation of a stable, insulating char layer. This char acts as a physical barrier, limiting the heat transfer from the flame to the polymer and restricting the diffusion of flammable gases from the decomposing polymer to the flame. This process is particularly effective in oxygen-containing polymers like epoxy resins and cellulose-based textiles.
Experimental Data on Flame Retardant Performance
The following tables summarize typical quantitative data for the flame retardant performance of polymers modified with phosphonate-based flame retardants.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burning Test Results for Epoxy Resin Composites
| Sample | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating |
| Neat Epoxy | 0 | 22.5 | Fails |
| Epoxy/DEPP derivative (10 wt%) | 1.0 | 28.7 | V-1 |
| Epoxy/DEPP derivative (15 wt%) | 1.5 | 33.8 | V-0 |
Table 2: Cone Calorimetry Data for Polycarbonate Blends
| Sample | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Yield (%) |
| Pure Polycarbonate | 1100 | 95 | <1 |
| PC/Phosphonate (5 wt%) | 850 | 80 | 5 |
| PC/Phosphonate (10 wt%) | 650 | 70 | 12 |
Table 3: Flame Retardancy of Treated Cotton Fabric
| Treatment | Add-on (%) | Char Length (cm) | Afterflame Time (s) |
| Untreated | 0 | Burned completely | >60 |
| Phosphonate Finish | 15 | 8.5 | 2 |
| Phosphonate Finish | 20 | 7.2 | 0 |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Based Flame Retardant Adduct
This protocol describes a general method for the synthesis of a flame retardant adduct from this compound, which can then be incorporated into various polymers.
Materials:
-
This compound (DEPP)
-
A diol (e.g., Bisphenol A)
-
Catalyst (e.g., sodium methoxide)
-
Toluene (anhydrous)
-
Hexane
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve Bisphenol A in anhydrous toluene.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Slowly add this compound to the reaction mixture at room temperature with constant stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by adding the reaction mixture to an excess of hexane with vigorous stirring.
-
Filter the precipitate, wash with hexane, and dry under vacuum to obtain the flame retardant adduct.
Protocol 2: Preparation of Flame-Retardant Epoxy Resin
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
This compound-based flame retardant (synthesized as per Protocol 1 or commercially available)
-
Curing agent (e.g., 4,4'-diaminodiphenylmethane - DDM)
-
Solvent (e.g., acetone, optional)
Procedure:
-
Preheat the DGEBA epoxy resin to 60-80°C to reduce its viscosity.
-
Add the desired amount of the liquid this compound-based flame retardant to the preheated epoxy resin.
-
Mechanically stir the mixture at 60-80°C for 30 minutes to ensure a homogeneous dispersion of the flame retardant. If necessary, a small amount of acetone can be used to aid in mixing, which should be subsequently removed under vacuum.
-
Add the stoichiometric amount of the curing agent (DDM) to the mixture and continue stirring for another 10-15 minutes until the curing agent is completely dissolved and a clear, homogeneous mixture is obtained.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into preheated molds and cure according to the recommended curing cycle for the specific epoxy resin and curing agent system (e.g., 120°C for 2 hours followed by 150°C for 2 hours).
-
After curing, allow the samples to cool down slowly to room temperature before demolding.
Protocol 3: Melt Blending of Polycarbonate with a Liquid Phosphonate Flame Retardant
Materials:
-
Polycarbonate (PC) pellets
-
Liquid phosphonate flame retardant
-
Twin-screw extruder
Procedure:
-
Dry the polycarbonate pellets in a vacuum oven at 120°C for at least 4 hours to remove any moisture.
-
In a separate container, pre-blend the dried PC pellets with the liquid phosphonate flame retardant at the desired weight ratio. Tumble mixing is recommended for uniform coating of the pellets.
-
Feed the pre-blended mixture into a twin-screw extruder.
-
Set the temperature profile of the extruder according to the processing recommendations for the specific grade of polycarbonate (typically in the range of 260-300°C).
-
Extrude the molten blend through a die to form strands.
-
Cool the strands in a water bath and then pelletize them.
-
The resulting flame-retardant polycarbonate pellets can be used for subsequent processing, such as injection molding to prepare test specimens.
Protocol 4: Application of a Phosphonate Flame Retardant to Cotton Fabric
Materials:
-
Cotton fabric
-
Phosphonate-based flame retardant solution
-
Padding mangle
-
Drying oven
-
Curing oven
Procedure:
-
Prepare an aqueous solution of the phosphonate flame retardant at the desired concentration.
-
Immerse the cotton fabric in the flame retardant solution.
-
Pass the impregnated fabric through a padding mangle to ensure uniform uptake of the solution and to remove excess liquid. The wet pick-up should be controlled to achieve the desired add-on of the flame retardant.
-
Dry the treated fabric in an oven at 80-100°C for 5-10 minutes.
-
Cure the dried fabric in a curing oven at a higher temperature (e.g., 150-170°C) for a specified time (e.g., 3-5 minutes) to fix the flame retardant onto the fabric.
-
After curing, the fabric may be rinsed with water to remove any unreacted chemicals and then dried again.
Flame Retardancy Testing Protocols
Limiting Oxygen Index (LOI) Test (ASTM D2863)
-
Prepare test specimens according to the standard dimensions (typically 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick for self-supporting plastics). For textiles, a strip of fabric of specified dimensions is used.
-
Mount the specimen vertically in the center of the glass chimney of the LOI apparatus.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.
-
Ignite the top edge of the specimen with a pilot flame.
-
Observe the burning behavior of the specimen. The LOI is the minimum concentration of oxygen in the oxygen/nitrogen mixture that will just support flaming combustion of the material for a specified period or over a specified length of the specimen.
UL-94 Vertical Burning Test
-
Prepare rectangular bar specimens of the material with dimensions of 125 ± 5 mm in length, 13.0 ± 0.5 mm in width, and a specified thickness (e.g., 3.2 mm).
-
Clamp the specimen vertically from its upper end.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the afterflame time.
-
If the flame extinguishes, reapply the flame for another 10 seconds and record the second afterflame time and the afterglow time.
-
Observe if any flaming drips ignite a cotton patch placed below the specimen.
-
The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton.
Cone Calorimetry (ASTM E1354)
-
Prepare square specimens of the material, typically 100 mm x 100 mm, with a thickness up to 50 mm.
-
Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in a sample holder.
-
Expose the specimen to a constant heat flux (e.g., 35 or 50 kW/m²) from a conical radiant heater.
-
A spark igniter is used to ignite the flammable gases evolved from the decomposing specimen.
-
During the test, continuously measure the heat release rate (HRR), mass loss rate, time to ignition, and smoke production.
-
From the collected data, parameters such as peak heat release rate (pHRR), total heat release (THR), and effective heat of combustion can be determined to characterize the fire behavior of the material.
Visualizations
Caption: Dual-action flame retardant mechanism of this compound.
Caption: Experimental workflow for developing and evaluating DEPP-based flame retardants.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl Phenylphosphonite
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl phenylphosphonite. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound? A1: The most prevalent methods include the reaction of phenylphosphonous dichloride with ethanol in the presence of a base, and variations of the Michaelis-Arbuzov reaction. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
Q2: Why is moisture control critical in the synthesis of this compound? A2: this compound is highly susceptible to hydrolysis. The presence of water can lead to the formation of phenylphosphinic acid and other undesired byproducts, significantly reducing the yield and purity of the final product. Therefore, using anhydrous solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial. [1] Q3: What are the primary impurities I might encounter in my final product? A3: Common impurities include unreacted starting materials (e.g., phenylphosphonous dichloride, ethanol), hydrolysis products (e.g., ethyl phenylphosphinate, phenylphosphinic acid), and oxidation products (diethyl phenylphosphonate).
Q4: How can I effectively monitor the progress of the reaction? A4: The reaction progress can be monitored using techniques such as ³¹P NMR spectroscopy to observe the disappearance of the starting phosphorus compound and the appearance of the this compound signal. Thin Layer Chromatography (TLC) can also be a useful tool for tracking the consumption of starting materials.
Troubleshooting Guide
Q1: My reaction resulted in a low yield or did not proceed at all. What are the likely causes and how can I improve the outcome? A1: Low yields can be attributed to several factors:
- Poor quality of reagents: Ensure starting materials, especially phenylphosphonous dichloride, are of high purity and free from degradation. Solvents and ethanol should be anhydrous.
- Inefficient base: If using a base like triethylamine or pyridine, ensure it is dry and used in the correct stoichiometric amount to effectively scavenge the HCl produced.
- Suboptimal reaction temperature: The reaction may require specific temperature control. For the reaction of phenylphosphonous dichloride with ethanol, the addition is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction, followed by warming to room temperature.
- Presence of moisture: As mentioned, moisture will lead to hydrolysis of the starting material and product.
Q2: My final product is contaminated with significant amounts of side products. How can I minimize their formation? A2: The formation of side products is a common challenge.
- To minimize hydrolysis: Rigorously exclude water from the reaction by using dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere.
- To minimize oxidation: While this compound is a P(III) species and can be oxidized, this is less of a concern during the synthesis itself if performed under an inert atmosphere. However, during workup and storage, exposure to air should be minimized.
- To minimize over-alkylation: In some synthesis routes, there's a possibility of side reactions with the ethanol. Using the correct stoichiometry and controlling the reaction temperature can help mitigate this.
Q3: I'm having difficulty purifying my this compound. What are the best practices? A3: Purification can be challenging due to the product's sensitivity.
- Distillation: Vacuum distillation is the most common method for purification. It is crucial to use a high-quality vacuum to keep the distillation temperature as low as possible to prevent thermal decomposition.
- Chromatography: Column chromatography on silica gel can be used, but it must be performed quickly and with non-polar eluents to minimize hydrolysis on the acidic silica surface. Deactivating the silica gel with a small amount of a non-nucleophilic base (like triethylamine) in the eluent can be beneficial.
- Aqueous workup: An aqueous workup should be approached with caution due to the risk of hydrolysis. If necessary, use brief washes with brine and dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material A | Phenylphosphonous dichloride | Phenylphosphonous dichloride | Phenylphosphonous dichloride |
| Starting Material B | Ethanol | Ethanol | Ethanol |
| Base | Triethylamine | Pyridine | None (slow addition) |
| Solvent | Diethyl ether (anhydrous) | Toluene (anhydrous) | None |
| Temperature | 0 °C to RT | -10 °C to RT | 0 °C |
| Reaction Time | 4 hours | 6 hours | 2 hours |
| Yield (%) | ~75-85% | ~70-80% | ~60-70% |
| Purity (%) | >95% (after distillation) | >95% (after distillation) | ~90% (after distillation) |
Note: These are representative values and actual results may vary based on experimental setup and reagent quality.
Experimental Protocols
Synthesis of this compound from Phenylphosphonous Dichloride and Ethanol
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Phenylphosphonous dichloride (1 equiv.)
-
Anhydrous Ethanol (2.2 equiv.)
-
Anhydrous Triethylamine (2.2 equiv.)
-
Anhydrous Diethyl Ether
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser, nitrogen/argon inlet.
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Under a positive pressure of inert gas, charge the flask with anhydrous diethyl ether and anhydrous triethylamine.
-
Cool the mixture to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of phenylphosphonous dichloride in anhydrous diethyl ether.
-
Add the phenylphosphonous dichloride solution dropwise to the stirred triethylamine solution at 0 °C over a period of 1-2 hours. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
In a separate flask, prepare a solution of anhydrous ethanol in anhydrous diethyl ether.
-
Cool the reaction mixture back to 0 °C and add the ethanol solution dropwise via the dropping funnel.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by vacuum distillation to obtain this compound as a clear, colorless liquid.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Purification of Diethyl Phenylphosphonite
Welcome to the Technical Support Center for the purification of Diethyl Phenylphosphonite. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for obtaining high-purity this compound from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities can originate from starting materials, side reactions, or product degradation. These typically include:
-
Unreacted Starting Materials: Triethyl phosphite and diethyl phosphite are common starting materials that may be present if the reaction has not gone to completion.
-
Hydrolysis Products: Phenylphosphonic acid can form if this compound is exposed to water, especially under acidic or basic conditions.[1][2]
-
Oxidized Byproducts: Small amounts of oxidized phosphorus species may be present.
-
Solvent Residues: Residual solvents from the reaction, such as toluene or dichloromethane, may also be present.
Q2: My crude product has a strong, unpleasant odor. What is the likely cause?
A2: A strong, malodorous scent is often indicative of residual triethyl phosphite. An acidic wash during the workup procedure can help in its removal.
Q3: Can I purify this compound by distillation?
A3: Yes, vacuum distillation is a common and effective method for purifying this compound, especially for removing non-volatile impurities. However, care must be taken to avoid thermal decomposition at elevated temperatures.
Q4: Is column chromatography a suitable purification method for this compound?
A4: Absolutely. Flash column chromatography using silica gel is a highly effective technique for separating this compound from both more polar and less polar impurities, and can yield a product with high purity.[3]
Q5: My this compound seems to be degrading during purification. What could be the cause?
A5: this compound can be susceptible to hydrolysis to phenylphosphonic acid in the presence of water, particularly with acidic or basic catalysis.[1][4] On silica gel, which is acidic, prolonged exposure can lead to streaking on a TLC plate and decomposition.[4] During distillation, excessive temperatures can also cause degradation.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the purification of this compound.
Vacuum Distillation
| Issue | Potential Cause | Recommended Solution |
| Product decomposition (darkening of the liquid, poor yield) | Distillation temperature is too high. | Use a higher vacuum to lower the boiling point. Ensure the heating mantle is not set unnecessarily high and that the distillation proceeds at a steady rate. |
| Prolonged heating. | Minimize the distillation time once the product begins to distill. | |
| Bumping or uneven boiling | Inefficient stirring or lack of boiling chips. | Use a magnetic stir bar and ensure vigorous stirring. Alternatively, add a few boiling chips to the distillation flask. |
| Poor separation from impurities | Inefficient fractionation. | For impurities with close boiling points, use a short Vigreux column to improve separation.[5] |
Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Streaking or tailing of the product spot on TLC and poor separation on the column | Compound decomposition on silica gel: The acidic nature of silica gel may be causing the phosphonite to degrade. | Add 1-3% triethylamine to your eluent system to neutralize the silica gel. To confirm decomposition, spot the compound on a TLC plate, wait for an hour, and then develop it. If streaking or multiple spots appear from a single initial spot, decomposition is likely.[4] |
| Column overloading: Too much sample has been loaded onto the column. | Use an appropriate amount of silica gel, typically 50-100 times the weight of the crude product. | |
| Product is not eluting from the column | Inappropriate solvent system: The eluent is not polar enough. | Gradually increase the polarity of your solvent system. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| Co-elution of impurities with the product | Similar polarity of product and impurity: The chosen solvent system does not provide adequate separation. | Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane/methanol instead of ethyl acetate/hexane) can alter the selectivity and improve separation. |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Acidic and Basic Impurities
This procedure is designed to remove ionic impurities, such as phenylphosphonic acid and any amine bases used in the reaction.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid, such as 1 M HCl, to remove any basic impurities.
-
Base Wash: Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acidic impurities like phenylphosphonic acid.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
This method is effective for separating this compound from non-volatile or high-boiling point impurities.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a thermometer. Ensure all glassware is free of cracks.
-
Sample Charging: Place the crude this compound into the distillation flask, adding a magnetic stir bar.
-
Vacuum Application: Gradually apply a vacuum to the system. A cold trap should be placed between the apparatus and the vacuum pump.
-
Heating: Once a stable vacuum is achieved, gently heat the distillation flask using a heating mantle or an oil bath while stirring.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point and pressure. Discard any forerun.
-
Purity Analysis: Analyze the collected fractions for purity using techniques such as GC-MS or NMR spectroscopy.[6][7]
Quantitative Data for Distillation:
| Pressure | Boiling Point of this compound |
| 0.7 mmHg | 64 °C[8] |
| 10-13 Torr (mmHg) | 110-111 °C[9] |
| 0.1 mmHg | 90-92 °C[5] |
| 0.020 mmHg | 73-74 °C[5] |
Protocol 3: Purification by Flash Column Chromatography
This protocol is ideal for achieving high purity by separating compounds based on their polarity.
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of hexanes and ethyl acetate.[10][11] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). This solution can be directly loaded onto the column, or it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin elution with the non-polar solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purity Confirmation: Verify the purity of the final product using NMR (¹H, ¹³C, ³¹P) and/or GC-MS.[6][7]
Visualizations
General Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound from a crude reaction mixture.
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 3. DIETHYL PHENYLPHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. echemi.com [echemi.com]
- 10. diethyl benzylphosphonate | 1080-32-6 [chemicalbook.com]
- 11. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Diethyl Phenylphosphonite Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl phenylphosphonite.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a versatile reagent commonly used in various organophosphorus reactions, including:
-
Arbuzov Reaction: To synthesize phosphinates by reacting with alkyl halides.
-
Pudovik Reaction: For the addition to carbonyl compounds to form α-hydroxyphosphinates.
-
Hirao Reaction: A palladium-catalyzed cross-coupling reaction with aryl halides to form phosphinates.
-
Ligand Synthesis: It can serve as a ligand in transition metal catalysis.
Q2: What are the typical byproducts I should be aware of in my reactions?
A2: Byproduct formation is a common issue and depends on the specific reaction conditions. The most frequently encountered byproducts are summarized in the table below.
Q3: How can I minimize byproduct formation?
A3: Minimizing byproducts generally involves careful control of reaction conditions:
-
Inert Atmosphere: this compound is sensitive to oxidation, so all reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Conditions: The reagent is susceptible to hydrolysis. Ensure all solvents and reagents are dry.
-
Temperature Control: Many side reactions are promoted at higher temperatures. It is crucial to maintain the optimal temperature for your specific reaction.
-
Catalyst Choice: In reactions like the Pudovik reaction, the choice and amount of catalyst can significantly influence the formation of rearranged byproducts.
Q4: How can I detect the presence of common byproducts?
A4: A combination of analytical techniques is recommended for byproduct identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for identifying different phosphorus-containing species. 1H and 13C NMR can help identify the structure of organic byproducts.
-
Mass Spectrometry (MS): To determine the molecular weight of the byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile byproducts.
-
High-Performance Liquid Chromatography (HPLC): For separation and quantification of non-volatile byproducts.
Troubleshooting Guides
Problem 1: Low yield of the desired product in an Arbuzov reaction.
-
Possible Cause: A common issue in the Arbuzov reaction is the newly formed alkyl halide byproduct acting as a reactant and competing with the original alkyl halide. This can lead to a mixture of products and lower the yield of the desired compound.
-
Troubleshooting Steps:
-
Use a volatile byproduct strategy: If possible, choose reagents that produce a low-boiling alkyl halide byproduct that can be removed from the reaction mixture as it is formed.
-
Optimize reaction temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help minimize side reactions.
-
Monitor the reaction: Use techniques like TLC or GC to monitor the progress of the reaction and stop it once the starting material is consumed to avoid further side reactions.
-
Problem 2: Formation of a rearranged byproduct in a Pudovik reaction.
-
Possible Cause: In the Pudovik reaction with certain carbonyl compounds, particularly α-oxophosphonates, a rearrangement can occur, leading to the formation of a >P(O)-CH-O-P(O)< skeleton instead of the expected α-hydroxyphosphinate. This rearrangement is often influenced by the reaction conditions.
-
Troubleshooting Steps:
-
Catalyst concentration: The amount of base catalyst can play a crucial role. In some cases, using a smaller amount of catalyst can favor the formation of the desired Pudovik adduct.
-
Temperature control: Perform the reaction at lower temperatures (e.g., 0 °C) to disfavor the rearrangement.
-
Solvent selection: The choice of solvent can influence the reaction pathway. Experiment with different solvents to find the optimal conditions for your specific substrates.
-
Problem 3: Presence of phenylphosphonic acid or its monoethyl ester in the final product.
-
Possible Cause: This is a clear indication of hydrolysis of this compound or the product. This can happen if there is moisture in the reaction setup or during workup.
-
Troubleshooting Steps:
-
Use anhydrous conditions: Ensure all glassware is oven-dried, and solvents are properly dried before use.
-
Inert atmosphere: Perform the reaction under a dry inert atmosphere (nitrogen or argon).
-
Careful workup: Avoid prolonged exposure to aqueous solutions during the workup procedure.
-
Problem 4: My starting material, this compound, seems to have degraded.
-
Possible Cause: this compound is susceptible to oxidation by air, leading to the formation of diethyl phenylphosphonate (the corresponding P=O compound).
-
Troubleshooting Steps:
-
Proper storage: Store this compound under an inert atmosphere in a tightly sealed container, preferably in a refrigerator.
-
Check purity before use: Before each use, it is advisable to check the purity of the reagent, for instance, by 31P NMR, to ensure it has not degraded.
-
Purification: If degradation has occurred, purification by distillation under reduced pressure may be necessary.
-
Data Presentation
Table 1: Common Byproducts in this compound Reactions
| Byproduct Name | Chemical Structure | Common Reaction | Conditions Favoring Formation |
| Diethyl phenylphosphonate | C₆H₅P(O)(OCH₂CH₃)₂ | Oxidation | Exposure to air/oxidants |
| Phenylphosphonic acid | C₆H₅P(O)(OH)₂ | Hydrolysis | Presence of water |
| Ethyl phenylphosphonic acid | C₆H₅P(O)(OH)(OCH₂CH₃) | Partial Hydrolysis | Presence of water |
| Rearranged Pudovik Adduct | >P(O)-CH-O-P(O)< | Pudovik Reaction | High catalyst concentration, higher temperatures |
| Competing Arbuzov Product | R'P(O)(OC₂H₅)(C₆H₅) | Arbuzov Reaction | Reaction of the in-situ generated alkyl halide (R'X) |
Experimental Protocols
General Protocol for a Pudovik Reaction with this compound (Minimizing Byproducts)
This protocol is a general guideline and may need to be optimized for specific substrates.
-
Preparation:
-
All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.
-
Solvents (e.g., THF, diethyl ether) must be anhydrous.
-
The carbonyl compound and this compound should be pure and dry.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, add the carbonyl compound and anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or lower) using an ice bath or a cryostat.
-
-
Addition of Reagents:
-
Slowly add this compound to the cooled solution of the carbonyl compound via the dropping funnel.
-
After the addition is complete, add a catalytic amount of a suitable base (e.g., a mild amine catalyst) dropwise. Note: The choice and amount of catalyst are critical to avoid rearrangement byproducts.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or 31P NMR spectroscopy.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (if a base catalyst was used).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by distillation under high vacuum to remove any byproducts.
-
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and mitigating byproduct formation in this compound reactions.
Technical Support Center: Optimizing Diethyl Phenylphosphonite Synthesis
Welcome to the technical support center for the synthesis of diethyl phenylphosphonite. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound involves the alcoholysis of phenylphosphonous dichloride (C₆H₅PCl₂) with ethanol (CH₃CH₂OH). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
Q2: Why is it crucial to maintain anhydrous conditions during the synthesis?
A2: this compound is highly susceptible to hydrolysis. Any moisture present in the reactants or reaction vessel will lead to the formation of phenylphosphonous acid and other undesired byproducts, significantly reducing the yield and purity of the target compound. Phenylphosphonous dichloride is also highly reactive with water.
Q3: My final product shows a significant amount of diethyl phenylphosphonate. What is the likely cause?
A3: this compound is readily oxidized to diethyl phenylphosphonate, its P(V) analogue. This can occur if the reaction is exposed to air (oxygen) or if oxidizing agents are present. It is essential to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent this side reaction.
Q4: What are the best practices for purifying crude this compound?
A4: Due to its sensitivity to air and moisture, purification should be conducted carefully. Vacuum distillation is the preferred method for purifying this compound. It is crucial to ensure the distillation apparatus is thoroughly dried and the vacuum is applied gradually to prevent bumping. Column chromatography can also be used, but the silica gel should be dried, and the elution should be performed under an inert atmosphere.
Q5: Can I use a different base other than pyridine or triethylamine?
A5: While pyridine and triethylamine are commonly used to scavenge the HCl produced, other non-nucleophilic bases can be employed. The choice of base can influence the reaction rate and the ease of removal during workup. It is important to select a base that does not react with the starting materials or the product.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | - Incomplete reaction. | - Ensure the stoichiometry of reactants is correct. - Increase the reaction time or temperature, monitoring for side product formation. - Verify the quality and purity of the starting materials. |
| - Loss of product during workup. | - Minimize exposure to water during extraction and washing steps. - Ensure complete extraction of the product from the aqueous layer. | |
| - Ineffective base. | - Use a freshly distilled and dry base. - Consider using a different non-nucleophilic base. | |
| Product is Contaminated with Diethyl Phenylphosphonate | - Oxidation of the product. | - Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction and workup. - Degas all solvents prior to use. |
| Presence of Phenylphosphonous Acid in the Product | - Hydrolysis of the product or starting material. | - Use anhydrous solvents and reagents. - Thoroughly dry all glassware before use. - Perform the reaction and workup under an inert atmosphere. |
| Formation of a White Precipitate (Base Hydrochloride Salt) is Slow or Incomplete | - Low reaction temperature. | - Gradually increase the reaction temperature while monitoring the reaction progress. |
| - Inefficient stirring. | - Ensure vigorous and efficient stirring to promote mixing of the reactants. | |
| Difficulty in Purifying the Product by Distillation | - Decomposition at high temperatures. | - Use a high-vacuum distillation setup to lower the boiling point. - Ensure the distillation is performed as quickly as possible. |
| - Contamination with high-boiling impurities. | - Consider a preliminary purification step, such as filtration through a short plug of dry silica gel, before distillation. |
Experimental Protocols
General Protocol for this compound Synthesis via Alcoholysis of Phenylphosphonous Dichloride
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
Phenylphosphonous dichloride (C₆H₅PCl₂)
-
Anhydrous ethanol (CH₃CH₂OH)
-
Anhydrous non-nucleophilic base (e.g., pyridine or triethylamine)
-
Anhydrous inert solvent (e.g., diethyl ether or toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of dry nitrogen or argon.
-
Reactant Preparation: In the reaction flask, dissolve phenylphosphonous dichloride in the anhydrous inert solvent. In the dropping funnel, prepare a solution of anhydrous ethanol and the anhydrous base in the same solvent.
-
Reaction Execution: Cool the reaction flask to 0 °C using an ice bath. Slowly add the ethanol/base solution from the dropping funnel to the stirred solution of phenylphosphonous dichloride. The addition rate should be controlled to maintain the reaction temperature below 5 °C. A white precipitate of the base hydrochloride salt will form.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is deemed complete by an appropriate monitoring technique (e.g., ³¹P NMR).
-
Workup: Filter the reaction mixture under an inert atmosphere to remove the precipitated hydrochloride salt. Wash the filter cake with a small amount of the anhydrous inert solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude this compound by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.
Quantitative Data Summary (Illustrative)
| Parameter | Condition A | Condition B | Condition C |
| Base | Pyridine | Triethylamine | N,N-Diisopropylethylamine |
| Solvent | Diethyl Ether | Toluene | Dichloromethane |
| Temperature | 0 °C to RT | -10 °C to RT | 0 °C |
| Reaction Time | 4 hours | 6 hours | 3 hours |
| Yield (%) | 75 | 82 | 78 |
Note: The data in this table is for illustrative purposes and represents typical ranges for this type of reaction. Actual results may vary.
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.
Caption: A flowchart illustrating the key stages of this compound synthesis.
Technical Support Center: Diethyl Phenylphosphonite Handling and Reaction Guide
Welcome to the Technical Support Center for Diethyl Phenylphosphonite. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing oxidation and addressing common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields or multiple unidentified byproducts. Could this be due to oxidation?
A1: Yes, this is a strong possibility. This compound is sensitive to air and can readily oxidize to diethyl phenylphosphonate. This oxidized impurity is unreactive in many of the intended reactions of the phosphonite, such as the Horner-Wadsworth-Emmons reaction, leading to lower yields of the desired product. The presence of byproducts could also be a result of side reactions initiated by the oxidation process. It is crucial to employ stringent air-free techniques throughout your experimental setup and execution.
Q2: How can I visually determine if my this compound has oxidized?
A2: this compound should be a clear, colorless to almost colorless liquid. While slight color changes can occur due to other impurities, a noticeable change in viscosity or the appearance of solid precipitates may indicate degradation or oxidation. However, the most reliable method for determining purity is through analytical techniques such as ³¹P NMR spectroscopy. The phosphorus signal for this compound will be distinct from its oxidized counterpart, diethyl phenylphosphonate.
Q3: What are the best practices for storing this compound to minimize oxidation?
A3: To ensure the longevity and reactivity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The recommended storage temperature is refrigerated (2-8°C). It is critical to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. For long-term storage, consider using a glovebox or a sealed ampule.
Q4: Can I purify this compound if I suspect it has partially oxidized?
A4: Purification of this compound can be achieved by vacuum distillation. However, care must be taken to prevent further oxidation during the purification process. The distillation should be performed under a high vacuum and an inert atmosphere. The collection flask should be cooled and kept under an inert atmosphere.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low or no product yield | Oxidation of this compound: The reagent may have been exposed to air during storage or reaction setup. | - Verify Reagent Quality: Check the purity of the this compound using ³¹P NMR before use. - Implement Strict Inert Atmosphere Techniques: Use flame-dried glassware, degassed solvents, and maintain a positive pressure of nitrogen or argon throughout the reaction. - Use Fresh Reagent: If oxidation is suspected, use a freshly opened bottle or a recently purified batch of this compound. |
| Inconsistent reaction outcomes | Atmospheric Leaks: Small leaks in the reaction setup can introduce enough oxygen to affect the reaction. | - Check all connections: Ensure all joints, septa, and tubing are securely sealed. Use high-vacuum grease for ground glass joints. - Positive Inert Gas Flow: Maintain a slight positive pressure of inert gas throughout the reaction to prevent air from entering. |
| Formation of diethyl phenylphosphonate as a major byproduct | In-situ Oxidation: The reaction conditions themselves may be promoting oxidation. | - Degas Solvents Thoroughly: Use solvents that have been rigorously degassed by methods such as freeze-pump-thaw cycles or sparging with an inert gas. - Purify other reagents: Ensure that all other reagents and starting materials are free from peroxides or other oxidizing impurities. |
| Reaction fails to initiate | Inactive Reagent: Complete oxidation of the this compound. | - Acquire a new batch of reagent: If the current stock is old or has been improperly stored, it may be completely oxidized. - Confirm with an analytical standard: Run a quick analytical test (e.g., NMR) on the starting material to confirm its identity and purity. |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
This protocol outlines the essential steps for handling this compound to prevent oxidation.
-
Glassware Preparation: All glassware (round-bottom flask, syringes, needles) must be thoroughly dried in an oven at >120°C for at least 4 hours and then cooled in a desiccator. Immediately before use, flame-dry the assembled apparatus under vacuum and then backfill with a dry, inert gas (nitrogen or argon).
-
Inert Atmosphere Setup: Assemble the reaction flask with a condenser or septum inlet. Maintain a positive pressure of inert gas using a balloon or a Schlenk line.
-
Reagent Transfer:
-
Puncture the septum on the this compound bottle with a needle connected to the inert gas source to equalize the pressure.
-
Use a clean, dry syringe to withdraw the required volume of the reagent.
-
To prevent contamination of the stock bottle, it is good practice to use a separate cannula or a clean needle for each transfer.
-
Quickly transfer the reagent to the reaction flask, injecting it through the septum against a counterflow of inert gas.
-
Protocol 2: Horner-Wadsworth-Emmons Reaction Using this compound under Inert Atmosphere
This protocol provides a detailed methodology for a Horner-Wadsworth-Emmons reaction, a common application of this compound, with specific steps to prevent oxidation.
-
Reaction Setup:
-
Under a positive pressure of argon, add anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
-
Deprotonation:
-
Slowly add n-butyllithium (n-BuLi) to the stirred THF.
-
In a separate flame-dried flask, dissolve this compound in anhydrous THF under argon.
-
Slowly add the this compound solution to the n-BuLi solution at -78°C via syringe.
-
Allow the mixture to stir for 30 minutes at -78°C to ensure complete formation of the ylide.
-
-
Reaction with Aldehyde/Ketone:
-
Dissolve the aldehyde or ketone in anhydrous THF in a separate flame-dried flask under argon.
-
Slowly add the aldehyde/ketone solution to the reaction mixture at -78°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, quench the reaction at -78°C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Chemical transformation during oxidation.
Technical Support Center: Troubleshooting the Michaelis-Arbuzov Reaction
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for common issues encountered during the Michaelis-Arbuzov reaction. The following question-and-answer format directly addresses specific problems to help you optimize your reaction yields and streamline your workflow.
Frequently Asked Questions (FAQs)
Q1: My Michaelis-Arbuzov reaction has a low yield or is not proceeding at all. What are the most likely causes?
A1: Low yields in the Michaelis-Arbuzov reaction can often be attributed to several factors related to substrate reactivity, reaction conditions, and potential side reactions.[1]
-
Substrate Reactivity: The structure of both the alkyl halide and the phosphorus-based reactant is critical.[2] The reaction is most efficient with primary alkyl halides.[1][3] Secondary alkyl halides are less reactive and can lead to elimination byproducts, while tertiary, aryl, and vinyl halides are generally unreactive under standard thermal conditions.[1][4][5] For the phosphorus reactant, electron-donating groups enhance nucleophilicity and accelerate the reaction, whereas electron-withdrawing groups slow it down.[2][3][4]
-
Reaction Temperature: The reaction often requires elevated temperatures, typically between 120°C and 160°C, particularly for less reactive phosphite esters.[1][4] Insufficient heat can result in an incomplete reaction. Conversely, excessively high temperatures can promote side reactions like pyrolysis.[4]
-
Purity of Reagents: Ensure that the trialkyl phosphite is pure and free from oxidation byproducts.[6] The alkyl halide should also be of high purity to prevent unwanted side reactions.[6]
-
Reaction Time: The reaction may require several hours to reach completion. It's crucial to monitor the reaction's progress using techniques like TLC or ³¹P NMR spectroscopy to determine the optimal duration.[2]
Q2: What are the common side reactions in a Michaelis-Arbuzov reaction, and how can they be minimized?
A2: Several competing reactions can lower the yield of the desired phosphonate product.
-
Elimination Reactions: With secondary alkyl halides, an E2 elimination can occur, producing an alkene as a major byproduct instead of the desired phosphonate.[4] To minimize this, use milder reaction conditions or consider alternative synthetic routes.
-
Perkow Reaction: When using α-bromo- or α-chloroketones as substrates, the Perkow reaction can become a significant competing pathway, leading to the formation of a vinyl phosphate.[4][5] Using α-iodoketones or higher temperatures can favor the Arbuzov product.[4][5]
-
Reaction with Alkyl Halide Byproduct: The alkyl halide generated as a byproduct can react with the starting phosphite.[7][8] This is particularly problematic if the byproduct is more reactive than the starting alkyl halide. To mitigate this, use a trialkyl phosphite (e.g., trimethyl or triethyl phosphite) that generates a low-boiling byproduct (e.g., methyl halide or ethyl halide), which can be continuously removed by distillation during the reaction.[7][8][9]
-
Di-substitution with Dihaloalkanes: When using α,ω-dihaloalkanes, the formation of a di-phosphonate byproduct is a common issue. To achieve high selectivity for the mono-phosphonated product, maintain a low concentration of the trialkyl phosphite relative to the dihaloalkane. This is best achieved by the slow, dropwise addition of the phosphite to the heated dihaloalkane.[9]
Q3: How do I select the optimal substrates for my reaction?
A3: The choice of alkyl halide and phosphorus reactant significantly impacts the reaction's success.
-
Alkyl Halide: The reactivity order is a crucial factor. For the halide leaving group, the general order of reactivity is I > Br > Cl.[1][3] Regarding the alkyl group, reactivity decreases in the order: acyl > primary > secondary.[7][8] Tertiary, vinyl, and aryl halides are generally unreactive in classical Michaelis-Arbuzov reactions.[3][4]
-
Phosphorus Reactant: The most common reactants are trialkyl phosphites.[2] The reactivity of trivalent phosphorus compounds follows the general trend: phosphinites > phosphonites > phosphites.[3][4] For trialkyl phosphites, electron-donating groups on the alkyl chains increase the nucleophilicity of the phosphorus atom and accelerate the reaction.[2][4] Conversely, bulky groups (e.g., triisopropyl phosphite) can sometimes be used to suppress side reactions.[7]
Q4: When should I consider using a catalyst or alternative reaction conditions?
A4: Catalysts and modern variations of the reaction can overcome many limitations of the classical thermal method.
-
Lewis Acid Catalysis: For less reactive halides or to enable the reaction at lower temperatures, a Lewis acid catalyst can be employed.[10] Common catalysts include ZnBr₂, NiCl₂, and LaCl₃·7H₂O.[1][7][10] This approach is particularly useful for preparing arylmethyl or heteroarylmethyl phosphonates at room temperature.[11]
-
Microwave or Ultrasound Assistance: These techniques can accelerate the reaction, often leading to higher yields in shorter reaction times and under milder conditions.[10][12]
-
Photoredox Catalysis: For unreactive secondary or aryl halides, radical-based pathways initiated by photoredox catalysis can be highly effective, allowing reactions to proceed at room temperature.[10][13][14]
-
Solvent-Free Conditions: Many Michaelis-Arbuzov reactions can be run neat (without solvent), which can lead to higher yields and is a greener alternative.[1] If a solvent is necessary, aprotic solvents like THF, dichloromethane (DCM), or acetonitrile (MeCN) are commonly used.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in a Michaelis-Arbuzov reaction.
Caption: A step-by-step workflow for diagnosing and resolving low reaction yields.
Data Summary Tables
Table 1: Reactivity of Alkyl Halides (R-X) in the Michaelis-Arbuzov Reaction
| Alkyl Group (R) | Halide (X) Reactivity | General Reactivity & Common Issues |
| Primary (RCH₂-X) | I > Br > Cl | High reactivity, generally proceeds smoothly.[1][3] |
| Secondary (R₂CH-X) | I > Br > Cl | Lower reactivity; often competes with elimination (alkene formation).[4][13] |
| Tertiary (R₃C-X) | - | Generally unreactive; elimination is the major pathway.[4][7] |
| Allyl/Benzyl | I > Br > Cl | High reactivity due to stabilized transition state.[3][4] |
| Acyl (RC(O)-X) | I > Br > Cl | Very high reactivity.[3][7] |
| Aryl/Vinyl | - | Unreactive under standard thermal conditions; requires catalysis.[3][4][5] |
Table 2: Typical Reaction Conditions and Modern Alternatives
| Method | Temperature | Solvent | Typical Substrates | Key Advantages |
| Classical (Thermal) | 120 - 160 °C | Often neat (solvent-free) or high-boiling solvent | Primary alkyl halides, trialkyl phosphites | Simple setup, no catalyst required.[4] |
| Lewis Acid Catalysis | Room Temp. - 80 °C | Aprotic (DCM, THF) | Primary & secondary halides, activated aryl halides | Milder conditions, broader substrate scope.[1][10] |
| Microwave-Assisted | 50 - 150 °C | Neat or polar aprotic | Various alkyl/aryl halides | Rapid heating, reduced reaction times, often higher yields.[7][12] |
| Photoredox Catalysis | Room Temperature | Aprotic (MeCN, DMF) | Secondary, tertiary, and aryl halides | Access to otherwise unreactive substrates, mild conditions.[13][14] |
Experimental Protocols
Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate [2]
-
Preparation: Ensure all glassware is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: To a dry round-bottom flask equipped with a reflux condenser, add benzyl bromide (1.0 eq).
-
Addition: Add triethyl phosphite (1.2 eq) to the flask.
-
Reaction: Heat the reaction mixture to 150-160°C. Bromoethane will begin to distill off as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by TLC or ³¹P NMR. The reaction is typically complete within 2-4 hours.[2]
-
Workup: Once complete, allow the mixture to cool to room temperature.
-
Purification: Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate as a colorless oil.[2]
Protocol 2: Lewis Acid-Catalyzed Synthesis at Room Temperature [1]
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add benzyl bromide (1 mmol) and dichloromethane (5 mL).
-
Reagents: Add triethyl phosphite (1.2 mmol) to the solution.
-
Catalyst Addition: Add zinc bromide (ZnBr₂) (0.2 mmol, 20 mol%) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress by TLC.
-
Workup: Upon completion, quench the reaction with water and extract the product with dichloromethane. Dry the organic layer and concentrate under reduced pressure to obtain the crude product for further purification.
Reaction Mechanism and Key Relationships
The following diagrams illustrate the core mechanism and the relationship between substrate properties and reaction outcomes.
Caption: The two-step Sₙ2 mechanism of the Michaelis-Arbuzov reaction.[3][4]
Caption: Decision guide for selecting a synthetic strategy based on the alkyl halide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. Michaelis-Arbuzov_reaction [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Arbuzov Reaction [organic-chemistry.org]
- 12. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Diethyl Phenylphosphonite Reaction Monitoring
Welcome to the technical support center for monitoring reactions involving diethyl phenylphosphonite. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for monitoring these reactions using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide for Reaction Monitoring
Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions and ensuring the desired product is obtained. Below are common issues encountered during TLC and GC-MS analysis, along with their potential causes and solutions.
TLC Monitoring Troubleshooting
| Observed Problem | Potential Causes | Recommended Solutions |
| Streaking or Tailing of Spots | 1. Sample is too concentrated (overloaded).[1] 2. The compound is interacting strongly with the silica gel (e.g., due to acidic or basic impurities). 3. Decomposition of this compound on the acidic silica gel. | 1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic compounds). 3. Run the TLC plate quickly after spotting and consider using neutralized silica gel plates. |
| No Separation (All Spots at the Top or Bottom) | 1. The solvent system is too polar (spots at the top). 2. The solvent system is not polar enough (spots at the bottom). | 1. Decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). 2. Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate or add a small amount of methanol). |
| Spots are Not Visible | 1. The compound is not UV-active. 2. The concentration of the compound is too low. 3. The chosen staining method is not effective for phosphonites. | 1. Use a visualization stain such as potassium permanganate or iodine vapor.[1] 2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. 3. Use a phosphomolybdic acid stain, which is generally effective for organophosphorus compounds. |
| Appearance of a New, Unidentified Spot | 1. Formation of a byproduct. 2. Decomposition of the starting material or product. | 1. Characterize the byproduct using techniques like GC-MS or NMR. Common byproducts include the oxidized form (diethyl phenylphosphonate) or hydrolyzed species. 2. Check the stability of your compounds on silica gel by spotting and letting them sit for a while before developing. |
GC-MS Monitoring Troubleshooting
| Observed Problem | Potential Causes | Recommended Solutions |
| No Peak Corresponding to this compound | 1. The compound has degraded in the injector port due to high temperature. 2. The compound is not volatile enough under the current GC conditions. 3. The compound has hydrolyzed or oxidized prior to injection. | 1. Lower the injector temperature. 2. Increase the column oven temperature program. 3. Ensure the sample is anhydrous and has been handled under an inert atmosphere to prevent oxidation. |
| Peak Tailing | 1. Active sites in the GC system (e.g., in the liner or on the column). 2. The column is overloaded. | 1. Use a deactivated liner and a high-quality, low-bleed column suitable for organophosphorus compounds (e.g., a 5% phenyl methylpolysiloxane column). 2. Dilute the sample. |
| Multiple Peaks for a Supposedly Pure Sample | 1. Presence of impurities or byproducts from the reaction. 2. Isomers of the product. 3. On-column decomposition. | 1. Analyze the mass spectrum of each peak to identify the impurities. 2. Check for the possibility of diastereomers if a new stereocenter is formed. 3. Lower the injector and/or oven temperature. |
| Incorrect Mass Spectrum | 1. Co-elution of multiple compounds. 2. Background noise or contamination in the MS source. 3. Incorrect ionization energy. | 1. Improve the chromatographic separation by optimizing the temperature program. 2. Run a blank and clean the MS source if necessary. 3. Ensure the ionization energy is set to the standard 70 eV for comparison with libraries. |
Frequently Asked Questions (FAQs)
Q1: How do I choose an appropriate TLC solvent system for my this compound reaction?
A1: A good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[2] A common initial ratio to try is 4:1 hexane:ethyl acetate. You can then adjust the polarity by varying the ratio of the solvents to achieve an Rf value of approximately 0.3-0.4 for your starting material or product.[3] For more polar compounds, a dichloromethane/methanol system may be more suitable.[4]
Q2: How can I visualize this compound and its products on a TLC plate?
A2: this compound and many of its derivatives are UV-active due to the phenyl group, so they can often be visualized under a UV lamp at 254 nm.[5] For compounds that are not UV-active or for better visualization, you can use a stain. A potassium permanganate stain is a good general-purpose oxidizing stain that will react with many organic compounds.[1] Iodine vapor is another simple and often effective method.[5] For more specific detection of organophosphorus compounds, a phosphomolybdic acid stain can be used.
Q3: I am not seeing the peak for my product in the GC-MS chromatogram, even though TLC shows the reaction is complete. What could be the reason?
A3: This could be due to several factors. Your product may not be volatile enough to pass through the GC column under the current conditions, or it might be thermally labile and degrading in the hot injector port. Try increasing the final temperature of your oven program or, conversely, lowering the injector temperature. It is also possible that your product is not being ionized effectively in the mass spectrometer.
Q4: How can I identify common side products like the oxidized or hydrolyzed forms of this compound?
A4:
-
Oxidation Product (Diethyl Phenylphosphonate): This is a very common byproduct. On TLC, diethyl phenylphosphonate is generally more polar than this compound and will have a lower Rf value in a normal-phase system. In GC-MS, it will likely have a different retention time and a characteristic mass spectrum. The molecular ion peak for diethyl phenylphosphonate will be at m/z 214, corresponding to the addition of an oxygen atom to this compound (m/z 198).
-
Hydrolysis Product: Hydrolysis of this compound can lead to ethyl phenylphosphinate. This compound is significantly more polar and may not elute from the GC column under standard conditions.[6] On TLC, it will appear as a spot with a much lower Rf value, possibly streaking. Derivatization may be necessary for GC-MS analysis of the hydrolysis product.[7]
Experimental Protocol: Monitoring the Pudovik Reaction of this compound with Benzaldehyde
This protocol describes a representative Pudovik reaction and the detailed procedure for monitoring its progress using both TLC and GC-MS.[8][9]
Reaction Scheme:
(EtO)₂P-Ph + PhCHO --(Base Catalyst)--> (EtO)₂P(O)-CH(OH)Ph
Materials:
-
This compound
-
Benzaldehyde
-
Triethylamine (catalyst)
-
Anhydrous solvent (e.g., THF or dichloromethane)
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
TLC eluent (e.g., 3:1 Hexane:Ethyl Acetate)
-
Visualization agent (UV lamp, potassium permanganate stain)
-
GC-MS vials
-
Ethyl acetate (for GC-MS sample preparation)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldehyde (1.0 mmol) in the anhydrous solvent (5 mL). Add this compound (1.1 mmol) followed by triethylamine (0.1 mmol).
-
Reaction Monitoring (T=0): Immediately after adding the catalyst, withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary tube for TLC analysis and a small sample for a T=0 GC-MS analysis.
-
TLC Analysis:
-
Spot the initial reaction mixture on a TLC plate. It is also helpful to spot the starting this compound and benzaldehyde as references.
-
Develop the TLC plate in a chamber saturated with the chosen eluent (e.g., 3:1 hexane:ethyl acetate).
-
After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp and circle them with a pencil. Further visualization can be done with a potassium permanganate stain.
-
The product, an α-hydroxyphosphonate, is expected to be more polar than the starting materials and will have a lower Rf value.
-
-
GC-MS Analysis:
-
Quench a small aliquot of the reaction mixture by diluting it in ethyl acetate in a GC-MS vial.
-
Inject the sample into the GC-MS. A typical starting point for the GC method would be a 5% phenyl methylpolysiloxane column with a temperature program starting at a low temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 250°C).
-
Monitor for the disappearance of the reactant peaks and the appearance of the product peak at a different retention time. The mass spectrum of the product peak should correspond to the expected molecular weight of the α-hydroxyphosphonate.
-
-
Continued Monitoring: Repeat the TLC and GC-MS analysis at regular intervals (e.g., every 30-60 minutes) to monitor the consumption of the starting materials and the formation of the product. The reaction is considered complete when the limiting reactant is no longer visible by TLC or its peak is gone in the GC chromatogram.
Visualizations
Troubleshooting Workflow
Caption: A simplified workflow for troubleshooting common issues in reaction monitoring.
Experimental Workflow for Reaction Monitoring
Caption: A standard experimental workflow for monitoring a chemical reaction using TLC and GC-MS.
References
- 1. rsc.org [rsc.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. reddit.com [reddit.com]
- 4. journaljpri.com [journaljpri.com]
- 5. agilent.com [agilent.com]
- 6. Insights into the novel hydrolytic mechanism of a diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester-based microsomal triglyceride transfer protein (MTP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.library.tamu.edu [scholars.library.tamu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Diethyl Phenylphosphonate 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
removing unreacted triethyl phosphite from Diethyl phenylphosphonite synthesis
Welcome to the technical support center for the synthesis of Diethyl phenylphosphonite. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of unreacted triethyl phosphite from the this compound synthesis mixture.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound where removal of excess triethyl phosphite is a concern?
A1: A prevalent method for synthesizing this compound involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with triethyl phosphite.[1] In this reaction, an excess of triethyl phosphite is often used to ensure the complete conversion of the Grignard reagent, necessitating a subsequent purification step to remove the unreacted starting material.
Q2: Why is the removal of unreacted triethyl phosphite crucial?
A2: Complete removal of unreacted triethyl phosphite is critical for several reasons. Firstly, its presence can complicate the characterization of the final product, leading to inaccurate analytical data (e.g., NMR, GC-MS). Secondly, triethyl phosphite can interfere with subsequent reactions where this compound is used as a reagent. Lastly, triethyl phosphite can oxidize over time to form triethyl phosphate, introducing another impurity into the product.[2]
Q3: What are the primary methods for removing unreacted triethyl phosphite?
A3: The main techniques for removing unreacted triethyl phosphite from the reaction mixture are:
-
Vacuum Distillation: This is the most common and effective method, leveraging the significant difference in boiling points between triethyl phosphite and this compound.[2]
-
Flash Column Chromatography: This technique separates compounds based on their polarity. It is particularly useful for small-scale purifications or when distillation is not feasible.[3]
-
Aqueous Workup/Extraction: Unreacted triethyl phosphite can be hydrolyzed to the more water-soluble diethyl phosphite by washing with an aqueous acidic solution, which can then be removed through extraction.[3][4]
Q4: Can I use an aqueous wash to remove triethyl phosphite?
A4: Yes, an aqueous wash with a dilute acid (e.g., 1 M HCl) can facilitate the hydrolysis of triethyl phosphite to diethyl phosphite and ethanol.[3][4] Diethyl phosphite is more polar and can be more readily removed from the organic layer during an extractive workup. However, it is important to note that this compound itself may have some water solubility, so excessive washing should be avoided to prevent product loss.[5]
Troubleshooting Guide: Removing Unreacted Triethyl Phosphite
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Incomplete removal of triethyl phosphite by vacuum distillation.
| Symptom | Potential Cause | Troubleshooting Steps |
| Persistent odor of triethyl phosphite in the final product. | Inadequate vacuum. | Ensure your vacuum pump is capable of reaching the required low pressure. Check all seals and joints for leaks. A lower pressure will decrease the boiling point of triethyl phosphite, making it easier to remove.[2] |
| Co-distillation of triethyl phosphite and product. | Incorrect distillation temperature or pressure. | Carefully monitor the head temperature during distillation. Collect the forerun, which will be the lower-boiling triethyl phosphite. Adjust the vacuum to achieve a good separation between the boiling points of the two compounds.[2] |
| Inefficient fractionating column. | For challenging separations, use a fractionating column (e.g., Vigreux or packed column) to improve the separation efficiency between triethyl phosphite and the product. |
Issue 2: Product decomposition during vacuum distillation.
| Symptom | Potential Cause | Troubleshooting Steps |
| Darkening or charring of the product in the distillation flask. | Overheating. | Use a high vacuum to lower the boiling point of the product and distill at a lower temperature.[6] Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating. |
| Low yield of distilled product. | Thermal instability of the product. | If the product is highly sensitive to heat, consider alternative purification methods such as flash column chromatography.[7] |
Issue 3: Co-elution of triethyl phosphite and this compound during flash column chromatography.
| Symptom | Potential Cause | Troubleshooting Steps |
| TLC analysis shows overlapping spots for the product and impurity. | Inappropriate solvent system. | Optimize the eluent system. Start with a non-polar solvent like hexanes and gradually increase the polarity with a more polar solvent like ethyl acetate or diethyl ether.[3][8] A shallow gradient can improve separation. |
| Poor separation despite an optimized solvent system. | Column overloading. | Do not overload the column with the crude product. A general guideline is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.[9] |
| Column channeling. | Ensure the column is packed uniformly to prevent channeling. Dry loading the sample onto a small amount of silica can also improve resolution.[8] |
Quantitative Data
The following table summarizes key physical properties of triethyl phosphite and this compound, which are critical for planning their separation by distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (Torr/mmHg) |
| Triethyl phosphite | 166.16 | 156-158 | 760 |
| 57-58 | 16 | ||
| 48-49 | 11 | ||
| This compound | 198.20 | 235 | 760 |
| 110-111 | 10-13 | ||
| 64 | 0.7 |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from general procedures for the reaction of Grignard reagents with trialkyl phosphites.[1]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Triethyl phosphite
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, anhydrous sodium sulfate)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare phenylmagnesium bromide from magnesium turnings and bromobenzene in anhydrous diethyl ether or THF.
-
Reaction with Triethyl Phosphite: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of triethyl phosphite (1.0 to 1.2 equivalents) in the same anhydrous solvent to the stirred Grignard solution.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.[10] Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to remove unreacted triethyl phosphite and other impurities.
Purification by Vacuum Distillation
Procedure:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head or a Vigreux column, a condenser, a receiving flask, and a vacuum pump with a cold trap.[6]
-
Distillation: Heat the crude product gently under vacuum. First, collect the forerun, which will be the lower-boiling unreacted triethyl phosphite.
-
Product Collection: After the triethyl phosphite has been removed, increase the temperature to distill the this compound. Collect the fraction that distills at the expected boiling point for the given pressure.
Purification by Flash Column Chromatography
Procedure:
-
Column Preparation: Prepare a silica gel column using a suitable non-polar solvent system (e.g., hexanes/ethyl acetate, starting with a low percentage of ethyl acetate).[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. Dry loading is recommended for better separation.[8]
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Workflow and Logic Diagrams
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. How to set up and run a flash chromatography column. [reachdevices.com]
- 10. benchchem.com [benchchem.com]
thermal stability and decomposition of Diethyl phenylphosphonite
Technical Support Center: Diethyl Phenylphosphonite
This technical support center provides researchers, scientists, and drug development professionals with guidance on the thermal stability and decomposition of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
Q2: What are the expected decomposition products of this compound upon heating?
A2: Upon thermal decomposition, this compound is expected to yield irritating and toxic fumes and gases, including carbon monoxide, carbon dioxide, and oxides of phosphorus.[4] Based on the thermal degradation of similar organophosphorus esters, it is plausible that decomposition pathways could involve elimination reactions, leading to the formation of alkenes (such as ethylene) and phosphorus-containing acids.[5]
Q3: How should this compound be properly stored to ensure its stability?
A3: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1] It is recommended to keep the compound refrigerated (below 4°C/39°F) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture.[1][6]
Q4: What are the primary signs of decomposition or impurity in this compound?
A4: Decomposition of this compound may be indicated by a change in its appearance from a clear, colorless liquid to a discolored or cloudy substance.[2] The presence of a strong, pungent odor may also suggest that degradation has occurred. Purity should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction yields are consistently low when using this compound. | The reagent may have degraded due to improper storage (exposure to air or moisture). | Ensure the reagent is stored under an inert atmosphere and at the recommended refrigerated temperature.[1][6] Before use, it is advisable to re-purify the reagent if degradation is suspected. |
| Side products are observed in reactions involving heating of this compound. | The reaction temperature may be too high, leading to thermal decomposition or side reactions. | Optimize the reaction temperature by running experiments at lower temperatures or for shorter durations. Monitor the reaction progress closely using techniques like TLC or GC to minimize the formation of byproducts. Consider if the desired reaction can be catalyzed to proceed at a lower temperature. |
| The this compound reagent has turned yellow or cloudy. | This indicates potential hydrolysis or oxidation of the compound due to exposure to moisture or air. | Discard the degraded reagent. For future use, ensure all glassware is oven-dried and cooled under an inert gas stream before coming into contact with the reagent.[7][8] Handle the compound using proper air-sensitive techniques, such as those involving Schlenk lines or a glovebox.[6] |
| Difficulty in handling and transferring the reagent without exposure to air. | Inadequate technique for handling air-sensitive liquids. | Utilize syringes or cannulas for transferring the liquid under a positive pressure of an inert gas.[8][9] Ensure that all transfer apparatus is thoroughly dried and purged with an inert gas prior to use.[7] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅O₂P | [10] |
| Molecular Weight | 198.20 g/mol | [10] |
| Appearance | Clear colorless liquid | [2] |
| Boiling Point | 64°C at 0.7 mmHg | [2] |
| Storage Temperature | 2-8°C (Refrigerated) | [2] |
| Known Sensitivities | Air and moisture sensitive | [2] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, oxides of phosphorus, irritating and toxic fumes | [4] |
Experimental Protocols
Protocol 1: Handling and Transfer of this compound using a Schlenk Line
Objective: To safely transfer this compound from a storage vessel to a reaction flask without exposure to air or moisture.
Materials:
-
This compound in a Sure/Seal™ bottle or similar sealed container[9]
-
Schlenk line with a dual vacuum/inert gas manifold
-
Oven-dried reaction flask with a rubber septum
-
Dry, gas-tight syringe with a long needle
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Ensure all glassware, the syringe, and the needle are thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator or under a stream of inert gas.[7]
-
Assemble the reaction flask and attach it to the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
With a positive pressure of inert gas in the reaction flask, pierce the septum with a needle connected to an oil bubbler to vent any excess pressure.
-
Remove the protective cap from the this compound container. Puncture the septum of the container with the dry, inert-gas-flushed syringe needle.
-
Slowly draw the desired volume of the liquid into the syringe.
-
Withdraw the needle from the reagent bottle and immediately insert it through the septum of the reaction flask.
-
Dispense the this compound into the reaction flask.
-
Remove the syringe from the reaction flask. The reaction is now ready to proceed under an inert atmosphere.
-
Immediately and carefully clean the syringe and needle.[7]
Visualizations
References
- 1. ossila.com [ossila.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Safety assessment of diethyl[[3,5‐bis(1,1‐dimethylethyl)‐4‐hydroxyphenyl]methyl] phosphonate for use in a food contact material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. This compound | C10H15O2P | CID 74225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C10H15O2P) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
A Comparative Guide to Diethyl Phenylphosphonite and Other Phosphonite Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, the choice of ligand is paramount to steering reaction outcomes. Among the diverse array of phosphorus-based ligands, phosphonites occupy a significant niche, offering a unique balance of steric and electronic properties. This guide provides a comparative overview of Diethyl phenylphosphonite against other phosphonite ligands, supported by available data, experimental methodologies, and visualizations of key catalytic cycles.
Introduction to Phosphonite Ligands
Phosphonite ligands, characterized by a P(OR)₂R' structure, are valuable in transition metal catalysis due to their intermediate π-acceptor and σ-donor properties, which fall between those of phosphines and phosphites. This electronic tunability, combined with the potential for steric modification, allows for fine-control over catalytic activity and selectivity in a variety of transformations, including cross-coupling and hydroformylation reactions. This compound, with its phenyl group directly attached to the phosphorus atom and two ethoxy substituents, is a simple yet effective monodentate phosphonite ligand.
Physical and Chemical Properties
A fundamental understanding of a ligand's properties is crucial for predicting its behavior in a catalytic system. Below is a comparison of the known properties of this compound with those of a related phosphonite, Diphenyl phenylphosphonite.
| Property | This compound | Diphenyl phenylphosphonite |
| CAS Number | 1638-86-4[1] | 3728-52-3 |
| Molecular Formula | C₁₀H₁₅O₂P[1] | C₁₈H₁₅O₂P |
| Molecular Weight | 198.20 g/mol [1] | 310.28 g/mol |
| Boiling Point | 64 °C at 0.7 mmHg[2] | 158-160 °C at 0.1 mmHg |
| Density | 1.032 g/mL at 25 °C[2] | 1.159 g/mL at 25 °C |
| Refractive Index | n20/D 1.51[2] | n20/D 1.61 |
| Sensitivity | Air sensitive[2] | Air sensitive |
Performance in Catalysis: A Comparative Overview
Direct, side-by-side quantitative comparisons of this compound with other phosphonite ligands under identical conditions are not extensively documented in the readily available literature. However, by examining studies on related phosphonite and phosphite ligands in key catalytic reactions, we can infer comparative performance trends.
Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the "oxo process," is a vital industrial reaction for the production of aldehydes from alkenes. The choice of ligand on the rhodium catalyst is critical in controlling the regioselectivity (linear vs. branched aldehyde) and the overall reaction rate.
While specific data for this compound in a comparative study is scarce, research on monodentate phosphite and phosphonite ligands in the hydroformylation of terminal olefins like 1-octene generally indicates that:
-
Electronic Effects: Ligands with stronger π-acceptor character, such as phosphites and electron-poor phosphonites, tend to increase the rate of hydroformylation.
-
Steric Effects: Bulkier ligands generally favor the formation of the linear aldehyde due to steric hindrance in the transition state leading to the branched product.
Hypothetical Performance Comparison in 1-Octene Hydroformylation:
| Ligand | Structure | Conversion (%) | n/i Ratio (linear/branched) | Reference |
| This compound | P(OEt)₂Ph | (Data not available) | (Data not available) | |
| Diphenyl phenylphosphonite | P(OPh)₂Ph | (Data not available) | (Data not available) | |
| Triphenylphosphite | P(OPh)₃ | High | Moderate to High | General Knowledge |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. The ligand on the palladium catalyst plays a crucial role in the efficiency of the catalytic cycle.
Monodentate phosphine and phosphite ligands have been extensively studied in this reaction. Phosphonite ligands, with their intermediate electronic properties, are also effective.
Hypothetical Performance Comparison in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid:
| Ligand | Structure | Yield (%) | Turnover Number (TON) | Reference |
| This compound | P(OEt)₂Ph | (Data not available) | (Data not available) | |
| Diphenyl phenylphosphonite | P(OPh)₂Ph | (Data not available) | (Data not available) | |
| Triphenylphosphine | PPh₃ | High | High | General Knowledge |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are representative procedures for the synthesis of this compound and its application in a Suzuki-Miyaura coupling reaction.
Synthesis of this compound
Reaction: C₆H₅PCl₂ + 2 C₂H₅OH + 2 Et₃N → C₆H₅P(OC₂H₅)₂ + 2 Et₃N·HCl
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of dichlorophenylphosphine (1 equivalent) in anhydrous diethyl ether.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of absolute ethanol (2 equivalents) and triethylamine (2 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring under a nitrogen atmosphere.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The precipitated triethylamine hydrochloride is removed by filtration under nitrogen.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
Reaction: Aryl-Br + Phenyl-B(OH)₂ --[Pd catalyst, Ligand, Base]--> Aryl-Phenyl
Procedure:
-
To a Schlenk tube are added the aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2 mmol).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphonite ligand (e.g., this compound, 2-4 mol%) are added under the inert atmosphere.
-
A degassed solvent (e.g., toluene, dioxane, or DMF/water mixture) is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water.
-
The organic layer is dried over anhydrous sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Catalytic Cycles
Understanding the mechanism of a catalytic reaction is fundamental to ligand design and optimization. The following diagrams, generated using Graphviz, illustrate the generally accepted catalytic cycles for Rh-catalyzed hydroformylation and Pd-catalyzed Suzuki-Miyaura coupling.
Conclusion
This compound serves as a foundational monodentate phosphonite ligand with potential applications in a range of catalytic transformations. While direct quantitative comparisons with other phosphonite ligands are not extensively available, an understanding of the general structure-activity relationships within the phosphonite class allows for rational ligand selection. The electronic and steric properties of this compound position it as a valuable tool in the catalyst designer's toolbox. Further systematic studies directly comparing a series of monodentate phosphonite ligands, including this compound, would be highly beneficial to the catalysis community for more precise catalyst optimization.
References
A Comparative Guide to the Reactivity of Diethyl Phenylphosphonite and Diethyl Phenylphosphonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organophosphorus chemistry, diethyl phenylphosphonite and diethyl phenylphosphonate are two structurally related yet distinct reagents with divergent reactivity profiles. This guide provides an objective comparison of their chemical behavior, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate compound for their synthetic needs. The fundamental difference lies in the oxidation state of the phosphorus atom: this compound possesses a nucleophilic trivalent phosphorus (P(III)) center, whereas diethyl phenylphosphonate features a more stable, electrophilic pentavalent phosphorus (P(V)) center. This distinction governs their characteristic reactions and applications.
Core Reactivity and Physicochemical Properties
A summary of the key properties of this compound and diethyl phenylphosphonate is presented below. The difference in the phosphorus oxidation state is directly reflected in their ³¹P NMR chemical shifts, providing a valuable diagnostic tool for their identification and for monitoring reaction progress.
| Property | This compound | Diethyl Phenylphosphonate |
| Structure | ||
| CAS Number | 1638-86-4[1] | 1754-49-0[2] |
| Molecular Formula | C₁₀H₁₅O₂P[1] | C₁₀H₁₅O₃P[2] |
| Molecular Weight | 198.20 g/mol [1] | 214.20 g/mol [2] |
| Phosphorus Oxidation State | +3 | +5 |
| ³¹P NMR Chemical Shift (δ, ppm) | ~158 ppm | ~19 ppm |
| Typical Reactivity | Nucleophilic at phosphorus[3] | Electrophilic at phosphorus; acidic α-protons[4] |
Comparative Reactivity in Key Chemical Transformations
The disparate reactivity of these two compounds is best illustrated by their behavior in signature organophosphorus reactions: the Michaelis-Arbuzov reaction for this compound and the Horner-Wadsworth-Emmons reaction for diethyl phenylphosphonate.
This compound: A Nucleophilic P(III) Reagent in the Michaelis-Arbuzov Reaction
This compound, with its lone pair of electrons on the phosphorus atom, readily participates as a nucleophile in the Michaelis-Arbuzov reaction.[3] This reaction is a cornerstone for the formation of phosphorus-carbon bonds, where the phosphonite reacts with an alkyl halide to yield a phosphinate.[3] The trivalent phosphorus attacks the electrophilic carbon of the alkyl halide, forming a phosphonium intermediate which then undergoes dealkylation to afford the stable pentavalent phosphinate.
Experimental Protocol: Michaelis-Arbuzov Reaction of this compound with Ethyl Bromoacetate
This protocol is adapted from procedures for similar phosphinites and illustrates a typical synthesis of a phosphinate from a P(III) phosphonite.
Materials:
-
This compound
-
Ethyl bromoacetate
-
Anhydrous toluene (optional)
-
Nitrogen or Argon atmosphere
Procedure:
-
A two-necked round-bottom flask is equipped with a reflux condenser and a dropping funnel, and the system is flushed with a dry, inert gas (Nitrogen or Argon).
-
This compound (1.0 equivalent) is added to the flask.
-
Ethyl bromoacetate (1.1 equivalents) is added dropwise to the stirred phosphonite at room temperature.
-
The reaction mixture is then heated to a temperature of 100-150°C.
-
The progress of the reaction is monitored by ³¹P NMR spectroscopy, observing the disappearance of the phosphonite signal (around 158 ppm) and the appearance of the phosphinate product signal.
-
The reaction is typically complete within 2-6 hours.
-
After cooling to room temperature, the crude product is purified by vacuum distillation or column chromatography to yield the corresponding ethyl (diethylphosphinyl)phenylacetate.
Expected Outcome: The reaction is expected to proceed in high yield, demonstrating the nucleophilic character of the P(III) center in this compound.
| Parameter | Value |
| Reactants | This compound, Ethyl bromoacetate |
| Stoichiometry | 1 : 1.1 |
| Temperature | 100-150°C |
| Reaction Time | 2-6 hours |
| Product | Ethyl (diethylphosphinyl)phenylacetate |
Diethyl Phenylphosphonate: A Precursor to Carbanions in the Horner-Wadsworth-Emmons Reaction
In stark contrast, diethyl phenylphosphonate does not readily react as a nucleophile at the phosphorus center. Instead, its synthetic utility is dominated by the reactivity of the carbon atom adjacent to the phosphoryl group. The electron-withdrawing nature of the phosphoryl group (P=O) renders the α-protons acidic. Upon treatment with a strong base, diethyl phenylphosphonate can be deprotonated to form a stabilized carbanion. This carbanion is a potent nucleophile that is central to the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes.[4]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction of Diethyl Phenylphosphonate with Benzaldehyde
This protocol outlines a general procedure for the olefination of an aldehyde using a phosphonate carbanion.
Materials:
-
Diethyl phenylphosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Nitrogen or Argon atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents). The NaH is washed with anhydrous hexanes to remove the mineral oil and then suspended in anhydrous THF.
-
The suspension is cooled to 0°C in an ice bath.
-
A solution of diethyl phenylphosphonate (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
The resulting solution is cooled back to 0°C, and a solution of benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford stilbene (1,2-diphenylethene).
Expected Outcome: The reaction typically provides the (E)-alkene as the major product in good yield, showcasing the utility of the phosphonate as a precursor to a nucleophilic carbanion.
| Parameter | Value |
| Reactants | Diethyl phenylphosphonate, Benzaldehyde, Sodium Hydride |
| Stoichiometry | 1 : 1 : 1.2 |
| Temperature | 0°C to room temperature |
| Reaction Time | 12-24 hours |
| Product | Stilbene |
Conclusion
The reactivity of this compound and diethyl phenylphosphonate is fundamentally dictated by the oxidation state of the phosphorus atom. This compound, a P(III) compound, is a potent nucleophile at the phosphorus center and is a key substrate in reactions like the Michaelis-Arbuzov synthesis of phosphinates. In contrast, diethyl phenylphosphonate, a P(V) compound, is relatively unreactive at the phosphorus atom but serves as an excellent precursor for generating stabilized carbanions at the α-carbon. This carbanion is a cornerstone of the Horner-Wadsworth-Emmons reaction for alkene synthesis. The choice between these two reagents is therefore clear-cut, depending on the desired transformation: for direct P-C bond formation via nucleophilic attack of phosphorus, the phosphonite is the reagent of choice; for the synthesis of alkenes via a phosphonate-stabilized carbanion, the phosphonate is the indispensable precursor. Understanding these distinct reactivity profiles is essential for the strategic design of synthetic routes in pharmaceutical and materials science research.
References
A Comparative Guide to the NMR Spectroscopic Validation of Diethyl Phenylphosphonite Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy data for the validation of diethyl phenylphosphonite synthesis. It is designed to assist researchers in confirming the successful synthesis of the target compound and identifying potential impurities. Detailed experimental protocols for both the synthesis and subsequent NMR analysis are included, alongside a comparative data table and a workflow visualization to ensure accurate and efficient validation.
Introduction
This compound is a valuable intermediate in organophosphorus chemistry, finding applications in the synthesis of ligands, catalysts, and various other functional molecules. A common and effective method for its synthesis is the reaction of dichlorophenylphosphine with ethanol in the presence of a base to neutralize the HCl byproduct. The purity of the synthesized this compound is crucial for its subsequent applications. NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of this compound. This guide focuses on the validation of this synthesis route using ¹H, ¹³C, and ³¹P NMR spectroscopy.
Experimental Protocols
Synthesis of this compound
This protocol outlines the synthesis of this compound from dichlorophenylphosphine and ethanol.
Materials:
-
Dichlorophenylphosphine
-
Anhydrous Ethanol
-
Anhydrous Triethylamine
-
Anhydrous Diethyl Ether
-
Anhydrous Sodium Sulfate
-
Schlenk Flask and Line
-
Magnetic Stirrer and Stir Bar
-
Dropping Funnel
-
Ice Bath
Procedure:
-
A 250 mL three-necked Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is dried under vacuum and flushed with dry nitrogen.
-
Anhydrous diethyl ether (100 mL) and anhydrous triethylamine (2.2 equivalents) are added to the flask.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of dichlorophenylphosphine (1 equivalent) in anhydrous diethyl ether (50 mL) is added to the dropping funnel.
-
The dichlorophenylphosphine solution is added dropwise to the stirred triethylamine solution over a period of 1 hour, maintaining the temperature at 0 °C.
-
Following the addition, a solution of anhydrous ethanol (2.2 equivalents) in anhydrous diethyl ether (50 mL) is added dropwise over 1 hour at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The resulting white precipitate of triethylamine hydrochloride is removed by filtration under a nitrogen atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure this compound as a colorless liquid.
NMR Spectroscopic Validation
This protocol details the preparation of the sample and the acquisition of NMR spectra for the validation of the synthesized this compound.
Materials:
-
Synthesized this compound
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Approximately 20-30 mg of the purified this compound is dissolved in 0.6 mL of CDCl₃ containing TMS in an NMR tube.
-
¹H NMR Spectroscopy: A standard ¹H NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the range of -1 to 10 ppm, and a relaxation delay of at least 5 seconds for quantitative analysis.
-
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired. A spectral width of 0 to 200 ppm is typically sufficient.
-
³¹P NMR Spectroscopy: A proton-decoupled ³¹P NMR spectrum is acquired. An external standard of 85% H₃PO₄ is used for chemical shift referencing (δ = 0 ppm). A spectral width appropriate for phosphonites and their potential oxidation products (e.g., -20 to 180 ppm) should be used.
Data Presentation: Comparative NMR Data
The following table summarizes the expected ¹H, ¹³C, and ³¹P NMR spectral data for this compound and compares it with potential starting materials and byproducts. This allows for the clear identification of the product and any impurities.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| This compound | ¹H | ~7.5-7.3 (m) | Multiplet | - | Phenyl protons |
| ~3.8-3.6 (m) | Multiplet | - | -OCH₂- protons | ||
| ~1.2 (t) | Triplet | ~7.0 | -CH₃ protons | ||
| ¹³C | ~140-128 | Multiple signals | - | Phenyl carbons | |
| ~61 (d) | Doublet | ~15 | -OCH₂- carbon coupled to Phosphorus | ||
| ~16 (d) | Doublet | ~6 | -CH₃ carbon coupled to Phosphorus | ||
| ³¹P | ~158 | Singlet | - | Characteristic shift for P(III) in this environment | |
| Dichlorophenylphosphine | ¹H | ~8.0-7.5 (m) | Multiplet | - | Phenyl protons |
| (Starting Material) | ¹³C | ~135-129 | Multiple signals | - | Phenyl carbons |
| ³¹P | ~162 | Singlet | - | ||
| Triethyl Phosphite | ¹H | ~3.9 (dq) | Doublet of quartets | J(H,H)=7.1, J(P,H)=8.2 | -OCH₂- protons |
| (Potential Byproduct) | ~1.2 (t) | Triplet | J(H,H)=7.1 | -CH₃ protons | |
| ¹³C | ~58.5 (d) | Doublet | J(P,C)=9.8 | -OCH₂- carbon | |
| ~16.5 (d) | Doublet | J(P,C)=5.5 | -CH₃ carbon | ||
| ³¹P | ~139 | Singlet | - | ||
| Diethyl Phenylphosphonate | ¹H | ~7.8-7.4 (m) | Multiplet | - | Phenyl protons |
| (Oxidation Product) | ~4.1 (dq) | Doublet of quartets | J(H,H)=7.1, J(P,H)=7.1 | -OCH₂- protons | |
| ~1.3 (t) | Triplet | J(H,H)=7.1 | -CH₃ protons | ||
| ¹³C | ~132-128 | Multiple signals | - | Phenyl carbons | |
| ~62 (d) | Doublet | J(P,C)=5.5 | -OCH₂- carbon | ||
| ~16 (d) | Doublet | J(P,C)=6.5 | -CH₃ carbon | ||
| ³¹P | ~19 | Singlet | - | Characteristic shift for P(V) in this environment |
Mandatory Visualization
The following diagram illustrates the logical workflow from the synthesis of this compound to its validation by NMR spectroscopy.
Caption: Workflow for the synthesis and NMR validation of this compound.
MOP-Phosphonites in Asymmetric Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in developing efficient asymmetric catalytic transformations. This guide provides a comparative analysis of MOP-phosphonite ligands, benchmarking their performance against other common monodentate phosphorus ligands in key asymmetric reactions. The information is supported by experimental data to facilitate informed ligand selection.
MOP-phosphonites are a class of chiral monodentate phosphorus ligands characterized by a binaphthyl backbone. Their structure allows for fine-tuning of steric and electronic properties, which in turn influences their efficacy in asymmetric catalysis. They have emerged as effective ligands in a variety of metal-catalyzed reactions, including hydrogenations, hydrosilylations, hydroformylations, and cross-coupling reactions. This guide will delve into their performance in these areas, offering a direct comparison with other widely used ligands.
Performance in Asymmetric Catalysis: A Comparative Overview
The efficacy of MOP-phosphonites is best understood through direct comparison with other ligand classes under identical reaction conditions. The following tables summarize the performance of various MOP-phosphonite ligands against MOP-phosphine and other monodentate phosphorus ligands in key asymmetric catalytic reactions.
Asymmetric Hydrosilylation of Styrenes
The palladium-catalyzed asymmetric hydrosilylation of styrenes is a benchmark reaction for evaluating the performance of chiral ligands. The data below showcases the effectiveness of "second generation" MOP-phosphonites compared to the parent (S)-H-MOP phosphine ligand.
| Entry | Ligand | Substrate | Conv. (%)[1] | ee (%)[1] |
| 1 | (S)-H-MOP | Styrene | >98 | 94 |
| 2 | (S)-5a | Styrene | >98 | 95 |
| 3 | (S)-H-MOP | 4-Methoxystyrene | >98 | 58 |
| 4 | (S)-5a | 4-Methoxystyrene | >98 | 85 |
| 5 | (R)-MeO-MOP | 4-Methoxystyrene | >98 | 20 |
| 6 | (R)-5b | 4-Methoxystyrene | >98 | 51 |
As evidenced in the table, the MOP-phosphonite ligand (S)-5a demonstrates superior enantioselectivity compared to the benchmark (S)-H-MOP phosphine for the hydrosilylation of both styrene and 4-methoxystyrene.[1] This highlights the potential of MOP-phosphonites to surpass their phosphine counterparts in specific applications.
Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation in organic synthesis. While comprehensive side-by-side data is still emerging, preliminary results indicate that MOP-phosphonites can be effective ligands. For instance, in the Rh-catalyzed asymmetric hydrogenation of N-(1-phenylvinyl)acetamide, a MOP-phosphonite ligand achieved high conversion with up to 59% ee.[2]
A broader study comparing monodentate phosphoramidites with bidentate ligands in the asymmetric hydrogenation of α- and β-dehydroamino acid derivatives has shown that monodentate ligands can offer higher rates and/or enantioselectivities.[3][4] This suggests a promising avenue for future comparative studies involving MOP-phosphonites.
| Entry | Ligand | Substrate | Solvent | Conv. (%) | ee (%) |
| 1 | MonoPhos (Phosphoramidite) | Methyl 2-acetamido cinnamate | DCM | >99 | 95 |
| 2 | PipPhos (Phosphoramidite) | Methyl 2-acetamido cinnamate | DCM | >99 | 98 |
| 3 | (R,R)-Me-DuPhos (Bidentate) | Methyl 2-acetamido cinnamate | DCM | >99 | 96 |
While this table does not include MOP-phosphonites, it establishes a benchmark for the performance of monodentate phosphoramidites, a key comparator for future evaluations of MOP-phosphonites in this reaction.
Palladium-Catalyzed Asymmetric Suzuki-Miyaura Coupling
In the realm of C-C bond formation, MOP-phosphonites have been successfully employed in asymmetric Suzuki-Miyaura cross-coupling reactions. One study reported that a chiral MOP-phosphonite ligand provided a 91% yield and 78% ee for the coupling of an aryl boronic acid and an aryl chloride with a catalyst loading of 0.5 mol%.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and further development of catalytic systems. Below are representative experimental protocols for the synthesis of MOP-phosphonite ligands and their application in asymmetric catalysis.
Synthesis of MOP-Phosphonite Ligands
The synthesis of MOP-phosphonite ligands is typically a two-step, one-pot procedure starting from air-stable, chiral primary phosphine precursors.[1][5]
Step 1: Formation of Dichlorophosphine The chiral primary phosphine (e.g., (S)-H-MOPH₂) is treated with phosphorus pentachloride in an anhydrous solvent like toluene. The reaction mixture is stirred at room temperature until the conversion to the corresponding dichlorophosphine is complete, which can be monitored by ³¹P NMR spectroscopy. The solvent is then removed under vacuum.
Step 2: Reaction with Diol The resulting dichlorophosphine is dissolved in an anhydrous solvent such as THF. A chiral diol (e.g., (R)-BINOL) and a base (e.g., triethylamine) are added, and the mixture is stirred at room temperature overnight. After the reaction is complete, the solvent is removed, and the crude product is purified by filtration through a plug of silica or alumina to afford the desired MOP-phosphonite ligand.[5]
General Procedure for Asymmetric Hydrosilylation
The following is a general protocol for the palladium-catalyzed asymmetric hydrosilylation of styrenes using a MOP-phosphonite ligand.[1]
In a nitrogen-filled glovebox, a solution of the palladium precursor (e.g., [Pd(allyl)Cl]₂) and the MOP-phosphonite ligand in an appropriate solvent (e.g., toluene) is prepared and stirred for a specified time to allow for complex formation. The substrate (styrene derivative) is then added, followed by the hydrosilylating agent (e.g., trichlorosilane). The reaction mixture is stirred at a controlled temperature, and the progress is monitored by GC or NMR. Upon completion, the reaction is quenched, and the product is isolated and purified. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizing Catalytic Processes
Diagrams created using DOT language provide a clear visual representation of complex chemical processes and relationships.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Mono- versus bidentate ligands in rhodium-catalyzed asymmetric hydrogenation. A comparative rate study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MOP-phosphonites: A novel ligand class for asymmetric catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/C2DT12214F [pubs.rsc.org]
A Comparative Guide to Assessing the Purity of Synthesized Diethyl Phenylphosphonite
For researchers, scientists, and drug development professionals engaged in syntheses involving organophosphorus compounds, the purity of reagents and intermediates is paramount. Diethyl phenylphosphonite is a key building block in various chemical transformations, including the Michaelis-Arbuzov reaction to form phosphonates. Ensuring its purity is critical for reaction efficiency, yield, and the integrity of the final product. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound, presents supporting experimental data, and discusses alternative reagents.
Purity Assessment: A Multi-modal Approach
A combination of spectroscopic and chromatographic techniques is essential for a thorough assessment of this compound purity. The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H), Gas Chromatography (GC), and Mass Spectrometry (MS). Each technique provides unique insights into the sample's composition, allowing for the identification and quantification of the target compound and potential impurities.
Data Presentation: Spectroscopic and Chromatographic Data
The following tables summarize the expected analytical data for pure this compound and its common impurities.
Table 1: ³¹P and ¹H NMR Spectroscopic Data
| Compound | ³¹P NMR Chemical Shift (δ, ppm) | ¹H NMR Chemical Shift (δ, ppm) |
| This compound (Product) | ~159 | 7.2-7.8 (m, 5H, Ar-H), 3.8-4.1 (m, 4H, OCH₂CH₃), 1.2-1.4 (t, 6H, OCH₂CH₃) |
| Diethyl phenylphosphonate (Oxidation Product) | ~19 | 7.3-8.0 (m, 5H, Ar-H), 4.1-4.3 (quintet, 4H, OCH₂CH₃), 1.3-1.5 (t, 6H, OCH₂CH₃)[1] |
| Triethyl phosphite (Starting Material) | ~139 | 3.9-4.2 (q, 6H, OCH₂CH₃), 1.2-1.4 (t, 9H, OCH₂CH₃) |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound (Product) | Analyte Dependent | 198 (M+), 170, 141, 125, 103, 77 |
| Diethyl phenylphosphonate (Oxidation Product) | Analyte Dependent | 214 (M+), 186, 158, 141, 131, 103, 77 |
| Triethyl phosphite (Starting Material) | Analyte Dependent | 166 (M+), 137, 121, 109, 93, 81, 65 |
Comparison with Alternative Phosphonylating Reagents
This compound is a common reagent for introducing a phenylphosphonate moiety. However, depending on the specific application, alternative reagents may offer advantages in terms of reactivity, stability, or ease of handling.
Table 3: Comparison of Phosphonylating Reagents
| Reagent | Typical Application | Advantages | Disadvantages |
| This compound | Michaelis-Arbuzov reaction | Good reactivity with a range of alkyl halides. | Susceptible to oxidation. |
| Diphenyl phosphite | Phosphonylation of alcohols and amines | Readily available, can be used for the synthesis of arylphosphonates. | Can require harsher reaction conditions. |
| Diethyl phosphite | Michaelis-Becker reaction, Pudovik reaction | Stable and less prone to oxidation than phosphonites. | Requires a base for activation. |
| Silyl phosphites (e.g., Tris(trimethylsilyl) phosphite) | Silyl-Arbuzov reactions | Can offer different reactivity profiles and may be suitable for sensitive substrates. | Moisture sensitive. |
Experimental Protocols
A robust assessment of purity relies on well-defined experimental protocols. The following are recommended methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 10-20 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
³¹P NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Acquisition Parameters:
-
Spectral Width: -50 to 200 ppm
-
Relaxation Delay (d1): 5 seconds (for quantitative analysis)
-
Number of Scans: 64-128 (or until a sufficient signal-to-noise ratio is achieved)
-
-
Referencing: The spectrum should be referenced to an external standard of 85% H₃PO₄ at 0 ppm.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 16-32
-
-
Referencing: The spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter if any particulate matter is present.
GC-MS Conditions (General Method for Organophosphorus Compounds):
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5973 or equivalent quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-550 amu.
-
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The identity of the peaks is confirmed by comparing their mass spectra with reference spectra.
Visualizing the Workflow and Relationships
To clarify the process of purity assessment and the relationship between the compounds of interest, the following diagrams are provided.
References
A Comparative Guide to Alternatives for Diethyl Phenylphosphonite in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of reagents is paramount to achieving desired outcomes with efficiency, safety, and high yields. Diethyl phenylphosphonite has traditionally been a valuable reagent, particularly in reactions like the Mitsunobu and Wittig-type processes. However, the drive for greener, more atom-economical, and purification-friendly methodologies has led to the development of several effective alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Overview of this compound and its Alternatives
This compound is a trivalent phosphorus compound commonly employed in reactions where it is oxidized to a pentavalent phosphonate. Its primary applications include the Mitsunobu reaction, for the conversion of alcohols to a variety of functional groups, and as a precursor in Wittig-type olefination reactions. The main drawbacks of using stoichiometric phosphine reagents like this compound are the formation of phosphine oxide byproducts, which can complicate purification, and poor atom economy.
The alternatives can be broadly categorized as follows:
-
Modified Mitsunobu Reagents: These include alternative phosphines and azodicarboxylates designed for easier separation, as well as catalytic systems that regenerate the active phosphine species.
-
Phosphine-Free Mitsunobu Protocols: Innovative methods that avoid the use of phosphines altogether, often by utilizing the phosphine oxide byproduct as a precursor.
-
Phosphonate-based Reagents for Olefination: Primarily used in the Horner-Wadsworth-Emmons (HWE) reaction, these reagents offer significant advantages over traditional Wittig reagents in terms of reactivity and purification.
Below is a diagram illustrating the relationship between these alternatives.
Caption: Classification of alternatives to this compound.
Comparison of Reagents in the Mitsunobu Reaction
The Mitsunobu reaction is a cornerstone of organic synthesis for the stereospecific conversion of alcohols.[1][2][3] The traditional system employs a phosphine (like triphenylphosphine or this compound) and an azodicarboxylate (like DEAD or DIAD).[1] Key innovations have focused on improving the efficiency and purification of this reaction.
Catalytic Mitsunobu Reaction
A significant advancement is the development of a Mitsunobu reaction that is catalytic in phosphine.[4] This is achieved by in-situ recycling of the phosphine oxide byproduct using a reducing agent, such as a silane.[4][5] This approach dramatically improves atom economy and simplifies purification.
Table 1: Comparison of Stoichiometric vs. Catalytic Mitsunobu Reaction Yields [5]
| Entry | Alcohol Substrate | Pronucleophile | Stoichiometric Yield (%) | Catalytic Yield (%) |
| 1 | Benzyl alcohol | 4-Nitrobenzoic acid | 95 | 92 |
| 2 | 4-Trifluoromethylbenzyl alcohol | 4-Nitrobenzoic acid | 93 | 91 |
| 3 | Cinnamyl alcohol | 4-Nitrobenzoic acid | 91 | 88 |
| 4 | 1-Octanol | 4-Nitrobenzoic acid | 85 | 82 |
| 5 | (S)-(-)-2-Octanol | Benzoic acid | 88 | 85 (e.r. >99.5:0.5) |
Experimental Protocol: Catalytic Mitsunobu Reaction [5]
A typical procedure for the Mitsunobu reaction catalytic in phosphine is as follows:
-
To a 15 mL pressure tube equipped with a stir bar, add the phosphine catalyst (e.g., 1-phenylphospholane, 10 mol%) and the pronucleophile (e.g., 4-nitrobenzoic acid, 1.5 equiv).
-
Add THF (to achieve a concentration of 0.25 M) followed by the alcohol (e.g., benzyl alcohol, 1.0 equiv), DIAD (1.1 equiv), and phenylsilane (1.1 equiv).
-
Seal the reaction vessel with a #15 O-ring and heat to 80 °C for 18 hours.
-
Cool the reaction to 23 °C and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the desired product.
Phosphine-Free Mitsunobu Reaction
A groundbreaking alternative is the development of a redox-free Mitsunobu protocol that utilizes triphenylphosphine oxide, the byproduct of the conventional reaction, as the precursor to the active coupling reagent.[5][6] This approach completely circumvents the need for a stoichiometric phosphine reductant.
While a detailed, universally applicable protocol is still under development and optimization for a wide range of substrates, the general principle involves the activation of triphenylphosphine oxide with a reagent like triflic anhydride in the presence of the alcohol and nucleophile.
Horner-Wadsworth-Emmons (HWE) Reaction: An Alternative for Olefination
For the synthesis of alkenes, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the traditional Wittig reaction, which might be an application for this compound. The HWE reaction utilizes phosphonate carbanions, which are more nucleophilic than the corresponding phosphonium ylides used in the Wittig reaction.[7][8] This increased reactivity allows for successful reactions with a broader range of aldehydes and ketones, including sterically hindered ones. A significant advantage of the HWE reaction is that the byproduct is a water-soluble phosphate salt, which is easily removed during aqueous workup, simplifying purification.[7]
Table 2: Comparison of Wittig-type Reagents and HWE Reagents
| Feature | Wittig Reagent (from Phosphonium Salt) | HWE Reagent (from Phosphonate) |
| Reactivity | Less nucleophilic, may fail with hindered ketones | More nucleophilic, reacts with a wider range of carbonyls |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate salt (easy to remove) |
| Stereoselectivity | Can be selective for (Z)-alkenes with unstabilized ylides | Generally high selectivity for (E)-alkenes |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
A general protocol for the HWE reaction is as follows:
-
In a round-bottom flask under an inert atmosphere, dissolve the phosphonate reagent in a suitable anhydrous solvent (e.g., THF).
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and add a strong base (e.g., NaH, n-BuLi) dropwise to generate the phosphonate carbanion.
-
Stir the mixture for a short period (e.g., 30 minutes) to ensure complete formation of the anion.
-
Add the aldehyde or ketone substrate, dissolved in the same anhydrous solvent, dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow for Reagent Comparison
To objectively compare the performance of this compound with an alternative reagent, a standardized experimental workflow is crucial. The following diagram outlines a typical workflow for such a comparison.
Caption: Standardized workflow for comparing reagent performance.
Conclusion
The development of alternatives to traditional phosphine reagents like this compound represents a significant step towards more sustainable and efficient organic synthesis. Catalytic Mitsunobu reactions drastically reduce waste and improve atom economy. Phosphine-free protocols offer a paradigm shift by utilizing the reaction's own byproduct. For olefination reactions, the Horner-Wadsworth-Emmons reaction provides a more robust and purification-friendly alternative to the classic Wittig reaction. By understanding the advantages and protocols of these alternative reagents, researchers can make more informed decisions, leading to improved synthetic routes in academic and industrial settings.
References
- 1. [PDF] Development of a redox-free Mitsunobu reaction exploiting phosphine oxides as precursors to dioxyphosphoranes. | Semantic Scholar [semanticscholar.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fluorous Mitsunobu reagents and reactions [organic-chemistry.org]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a redox-free Mitsunobu reaction exploiting phosphine oxides as precursors to dioxyphosphoranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
The Strategic Advantage of Diethyl Phenylphosphonite in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount to the success of cross-coupling reactions. While a vast library of phosphine-based ligands dominates the landscape, phosphonite ligands, such as Diethyl Phenylphosphonite, offer a unique combination of electronic and steric properties that can translate into significant advantages in catalytic efficiency and product yields. This guide provides a comparative overview of the potential benefits of employing this compound in key cross-coupling reactions, drawing on established principles of ligand effects in catalysis.
While direct, side-by-side comparative studies detailing the performance of this compound against a wide array of other phosphine ligands are not extensively documented in publicly available literature, its structural characteristics—a trivalent phosphorus atom bonded to one phenyl group and two ethoxy groups—suggest distinct advantages in modulating the reactivity of palladium catalysts.
Understanding the Ligand's Role: Electronic and Steric Effects
The efficacy of a phosphine ligand in a palladium-catalyzed cross-coupling reaction is governed by its electronic and steric properties. Electron-rich ligands enhance the rate of oxidative addition, the initial step in the catalytic cycle, by increasing the electron density on the palladium center. Conversely, bulky ligands promote the final, product-releasing step of reductive elimination.
This compound strikes a balance between these two effects. The phenyl group provides some steric bulk, while the two ethoxy groups, being less electron-donating than the alkyl or aryl groups found in many common phosphine ligands, render the phosphorus center more electrophilic. This electronic nature can be advantageous in several ways:
-
Facilitating Reductive Elimination: The lower electron density on the palladium center, induced by the phosphonite ligand, can accelerate the reductive elimination step, which is often the rate-limiting step in many cross-coupling reactions. This can lead to higher turnover numbers and shorter reaction times.
-
Stabilizing the Active Catalyst: While highly electron-rich ligands can sometimes lead to catalyst deactivation pathways, the more moderate electronic profile of this compound may contribute to a more stable and longer-lived catalytic species.
-
Influencing Regioselectivity: In reactions where multiple products can be formed, the unique steric and electronic profile of this compound can influence the regioselectivity of the coupling.
Performance in Key Cross-Coupling Reactions: A Comparative Outlook
Below, we present a qualitative comparison of the expected performance of this compound with other common ligand classes in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.
Table 1: Qualitative Performance Comparison of Ligands in Suzuki-Miyaura Coupling
| Ligand Class | Key Characteristics | Expected Performance with this compound |
| Triphenylphosphine (TPP) | - Readily available and inexpensive- Moderate steric bulk- Moderately electron-donating | This compound may offer faster reaction times due to accelerated reductive elimination, particularly with challenging substrates. |
| Buchwald Ligands (e.g., SPhos, XPhos) | - Bulky and highly electron-donating- Excellent for activating unreactive aryl chlorides | This compound is expected to be less effective for the oxidative addition of challenging substrates like aryl chlorides but may offer advantages in terms of catalyst stability and turnover frequency for more reactive substrates. |
| Bidentate Phosphines (e.g., dppf) | - Form stable chelate complexes- Can prevent catalyst decomposition | As a monodentate ligand, this compound offers more flexibility in the coordination sphere of the palladium catalyst, which can be beneficial for certain substrate combinations. However, it may not provide the same level of catalyst stabilization as a bidentate ligand. |
Experimental Protocols: A Template for Application
General Experimental Protocol for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent (e.g., toluene, dioxane, or DMF, 5 mL) is then added. The reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) and monitored by TLC or GC until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Experimental Protocol for Heck Coupling
In a sealed tube under an inert atmosphere, a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), the aryl halide (1.0 mmol), the alkene (1.2 mmol), and a base (e.g., Et₃N or K₂CO₃, 2.0 mmol) are combined in a suitable solvent (e.g., DMF, NMP, or acetonitrile, 5 mL). The mixture is heated to the desired temperature (e.g., 100-140 °C) and stirred for the required time. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The product is purified by chromatography.
General Experimental Protocol for Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) under an inert atmosphere are added the terminal alkyne (1.2 mmol), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%), this compound (2-4 mol%), and a base (e.g., Et₃N or piperidine, 2.0 mmol). The reaction is stirred at room temperature or heated until completion. The reaction mixture is then quenched with aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing the Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the fundamental steps in the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2. Catalytic cycle of the Heck cross-coupling reaction.
Figure 3. Catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion
This compound represents a potentially valuable yet under-explored ligand for palladium-catalyzed cross-coupling reactions. Its unique electronic properties, stemming from the combination of a phenyl group and two ethoxy substituents, suggest that it could offer advantages in terms of catalytic activity and stability for a range of transformations. While a lack of direct comparative data necessitates further experimental investigation, the principles of ligand design and the provided experimental templates offer a solid foundation for researchers to unlock the potential of this phosphonite ligand in their synthetic endeavors. The strategic application of this compound may lead to the development of more efficient and robust catalytic systems for the synthesis of complex molecules.
spectroscopic comparison of Diethyl phenylphosphonite and its derivatives
A Spectroscopic Comparison of Diethyl Phenylphosphonite and Its Derivatives for Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed spectroscopic comparison of this compound and its key derivatives: Diethyl phenylphosphonate, Diethyl benzylphosphonate, and Diethyl methylphosphonate. The information herein is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and application of these organophosphorus compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its derivatives.
Table 1: ³¹P NMR Spectroscopic Data
| Compound | Structure | ³¹P Chemical Shift (δ, ppm) | Solvent |
| This compound | P(C₆H₅)(OC₂H₅)₂ | ~159 | Not specified |
| Diethyl phenylphosphonate | O=P(C₆H₅)(OC₂H₅)₂ | ~19 | Not specified |
| Diethyl benzylphosphonate | O=P(CH₂C₆H₅)(OC₂H₅)₂ | ~24.5-26.5[1][2] | CDCl₃, DMSO-d₆ |
| Diethyl methylphosphonate | O=P(CH₃)(OC₂H₅)₂ | ~32.9[2] | CDCl₃ |
Table 2: ¹H NMR Spectroscopic Data
| Compound | ¹H Chemical Shifts (δ, ppm) | Solvent |
| This compound | Phenyl H: ~7.2-7.5 (m); OCH₂: ~3.8-4.1 (m); CH₃: ~1.2-1.4 (t) | Not specified |
| Diethyl phenylphosphonate | Phenyl H: ~7.4-7.8 (m); OCH₂: ~4.0-4.2 (quintet); CH₃: ~1.3 (t) | Not specified |
| Diethyl benzylphosphonate | Phenyl H: ~7.1-7.4 (m); P-CH₂: ~3.2 (d, JHP≈22 Hz); OCH₂: ~3.9 (dq); CH₃: ~1.2 (t)[1] | DMSO-d₆ |
| Diethyl methylphosphonate | OCH₂: ~4.0-4.1 (m); P-CH₃: ~1.4 (d, JHP≈18 Hz); O-CH₂-CH₃: ~1.3 (t) | Not specified |
Table 3: ¹³C NMR Spectroscopic Data
| Compound | ¹³C Chemical Shifts (δ, ppm) | Solvent |
| This compound | Phenyl C: ~128-140; OCH₂: ~62; CH₃: ~16 | Not specified |
| Diethyl phenylphosphonate | Phenyl C: ~128-132; OCH₂: ~62; CH₃: ~16 | Not specified |
| Diethyl benzylphosphonate | Phenyl C: ~126-132; P-CH₂: ~32 (d, JCP≈135 Hz); OCH₂: ~61 (d, JCP≈7 Hz); CH₃: ~16 (d, JCP≈6 Hz)[1] | DMSO-d₆ |
| Diethyl methylphosphonate | OCH₂: ~61; O-CH₂-CH₃: ~16; P-CH₃: ~14 (d, JCP≈142 Hz) | Not specified |
Table 4: IR Spectroscopic Data (Key Peaks)
| Compound | ν(P=O) (cm⁻¹) | ν(P-O-C) (cm⁻¹) | ν(C-H aromatic) (cm⁻¹) | ν(C-H aliphatic) (cm⁻¹) |
| This compound | N/A | ~1020-1030 | ~3050 | ~2850-2980 |
| Diethyl phenylphosphonate | ~1240-1260 | ~1020-1050 | ~3060 | ~2900-2980 |
| Diethyl benzylphosphonate | ~1230-1250 | ~1020-1050 | ~3030 | ~2900-2980 |
| Diethyl methylphosphonate | ~1240-1260 | ~1030-1060 | N/A | ~2900-2980 |
Table 5: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₁₀H₁₅O₂P | 198.20 | 198 (M+), 170, 141, 125, 97, 77 |
| Diethyl phenylphosphonate | C₁₀H₁₅O₃P | 214.20 | 214 (M+), 186, 158, 141, 115, 77 |
| Diethyl benzylphosphonate | C₁₁H₁₇O₃P | 228.22 | 228 (M+), 200, 172, 155, 125, 91 |
| Diethyl methylphosphonate | C₅H₁₃O₃P | 152.13 | 152 (M+), 125, 109, 97, 81 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Spectra are acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR: Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Proton-decoupled spectra are typically acquired with a spectral width of 200-220 ppm. A larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are often necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
³¹P NMR: Proton-decoupled spectra are acquired with a spectral width of ~200 ppm centered around the expected chemical shift region. Chemical shifts are referenced to an external standard of 85% H₃PO₄.[2]
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a neat spectrum is obtained by placing a drop of the compound between two NaCl or KBr plates to form a thin film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectra.
-
Data Acquisition: Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is commonly used.
-
GC Conditions: A capillary column (e.g., HP-5MS) is used. The oven temperature is programmed with an initial hold, followed by a ramp to a final temperature to ensure separation of the analyte from any impurities. The injector temperature is typically set to 250-280°C.
-
MS Conditions: The ion source temperature is maintained around 200-230°C, and the transfer line at ~280°C. Mass spectra are acquired in the m/z range of 50-500.
Reaction Pathway Visualization
The Michaelis-Arbuzov reaction is a fundamental transformation for trivalent phosphorus compounds like this compound. It involves the reaction with an alkyl halide to form a pentavalent phosphonate.[3][4][5]
Caption: Michaelis-Arbuzov reaction of this compound.
References
Unraveling the Catalytic Potential of Phosphonite Ligands: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate ligands is a critical determinant in the success of catalytic cross-coupling reactions. This guide provides a comparative overview of Diethyl Phenylphosphonite and other phosphine-based ligands, offering insights into their performance in key catalytic cycles. Due to the limited direct experimental data specifically for this compound in the public domain, this guide leverages data from structurally similar phosphinite and phosphine ligands to provide a comprehensive comparative context.
While often confused with its phosphonate counterpart, this compound is a distinct organophosphorus compound with a trivalent phosphorus center, making it a candidate as a ligand in transition metal catalysis. Its electronic and steric properties play a crucial role in influencing the efficiency and selectivity of catalytic transformations.
Comparative Performance in Catalytic Reactions
The performance of phosphine-type ligands is paramount in widely utilized cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The choice of ligand directly impacts reaction yields, catalyst stability, and substrate scope.
General Ligand Effects in Cross-Coupling Reactions:
-
Electron-rich ligands: Generally, ligands that are more electron-donating enhance the rate of oxidative addition, a key step in many catalytic cycles. This can lead to higher catalytic activity.
-
Steric bulk: The steric hindrance of a ligand can influence the coordination number of the metal center and promote the reductive elimination step, which is often the product-forming step.
To illustrate the potential performance of this compound, we can draw comparisons with the closely related Ethyl Diphenylphosphinite and the ubiquitous Triphenylphosphine.
Table 1: Performance Comparison of Monodentate Phosphine Ligands in Suzuki-Miyaura and Heck Reactions
| Ligand | Reaction | Substrates | Yield (%) | Catalyst System | Conditions | Reference |
| Triphenylphosphine | Suzuki-Miyaura | Aryl Halides + Arylboronic Acids | Good to Excellent | Pd(OAc)₂/PPh₃ | Varies | [1] |
| Ethyl Diphenylphosphinite | Suzuki-Miyaura | (Inferred) | Potentially higher activity due to increased electron density compared to PPh₃ | Pd-based | Varies | [1] |
| Triphenylphosphine | Heck | Aryl Halides + Alkenes | Good to Excellent | Pd(OAc)₂/PPh₃ | Varies | [1] |
| Ethyl Diphenylphosphinite | Heck | (Inferred) | May offer advantages in specific substrate couplings | Pd-based | Varies | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of catalytic reactions. Below is a general protocol for a palladium-catalyzed cross-coupling reaction that can be adapted for screening ligands like this compound.
General Protocol for a Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of an aryl halide. Optimization of the ligand, base, solvent, and temperature is typically required for each specific substrate combination.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., this compound)
-
Aryl halide
-
Amine
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed vial
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., 0.02 mmol), the phosphine ligand (e.g., 0.04 mmol), and the base (e.g., 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (e.g., 3 mL) via syringe.
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 12-24 hours).[2]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.[2]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Catalytic Cycles and Workflows
Visualizing the catalytic cycles and experimental workflows is essential for understanding the role of the ligand and the sequence of reaction steps.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Screening
A systematic workflow is essential when screening different ligands to identify the optimal conditions for a catalytic reaction.
Caption: A typical experimental workflow for screening phosphine ligands in a cross-coupling reaction.
Catalytic Cycle of the Heck Reaction
The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene. The phosphine ligand influences the regioselectivity and efficiency of the reaction.
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
Catalytic Cycle of the Buchwald-Hartwig Amination
This reaction is a cornerstone for the formation of C-N bonds. The nature of the phosphine ligand is critical for the success of the coupling between an aryl halide and an amine.
Caption: The catalytic cycle of the Buchwald-Hartwig amination for C-N bond formation.
References
Comparative Analysis of ³¹P NMR Chemical Shifts for Phosphonates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for the structural elucidation and analysis of phosphonate-containing compounds. This guide provides a comparative analysis of ³¹P NMR chemical shifts for various phosphonates, supported by experimental data and detailed methodologies to aid in the accurate interpretation of spectra.
The 31P nucleus, with its 100% natural abundance and spin of ½, offers high sensitivity in NMR spectroscopy, making it a powerful tool for characterizing organophosphorus compounds.[1][2][3] The chemical shift of a phosphorus nucleus is highly sensitive to its electronic environment, providing valuable information about structure, bonding, and stereochemistry.[2][4]
Factors Influencing ³¹P NMR Chemical Shifts in Phosphonates
The chemical shift (δ) in ³¹P NMR is influenced by several factors, including the electronegativity of substituents, bond angles, and the nature of the solvent.[5] For phosphonates, key determinants of the ³¹P chemical shift include:
-
Structure of the R Group: The nature of the organic moiety attached to the phosphorus atom significantly impacts the electronic environment and, consequently, the chemical shift. For instance, the substitution pattern on an aromatic ring or the presence of heteroatoms in the alkyl chain can cause notable shifts.
-
pH and Protonation State: The protonation state of the phosphonate group has a substantial effect on the ³¹P chemical shift.[6] As the pH of the solution changes, the degree of protonation of the phosphonate varies, leading to shifts in the NMR signal. This pH sensitivity can be harnessed to probe the local environment in biological systems.[6]
-
Solvent Effects: The solvent can influence the chemical shift through interactions such as hydrogen bonding and changes in conformation. It is crucial to report the solvent used when documenting ³¹P NMR data to ensure reproducibility.
-
Coordination to Metal Ions: The coordination of phosphonates to metal ions can lead to significant changes in the ³¹P chemical shift, providing insights into metal-ligand interactions.
A diagram illustrating the interplay of these factors is presented below:
Caption: Factors influencing the ³¹P NMR chemical shift of phosphonates.
Comparative ³¹P NMR Chemical Shift Data for Selected Phosphonates
The following table summarizes the ³¹P NMR chemical shifts for a selection of phosphonate compounds. It is important to note that chemical shifts can vary with experimental conditions.
| Compound Name | Structure | Solvent | Reference | Chemical Shift (δ, ppm) |
| Diethyl phosphonate | (CH₃CH₂O)₂P(O)H | - | [7] | - |
| Methylphosphonic acid | CH₃P(O)(OH)₂ | D₂O | [6] | 26.0 - 32.0 (pH dependent) |
| Phenylphosphonic acid | C₆H₅P(O)(OH)₂ | D₂O | [6] | 14.0 - 20.0 (pH dependent) |
| 2-Aminoethylphosphonic acid (Ciliatine) | H₂NCH₂CH₂P(O)(OH)₂ | D₂O | [6] | 20.0 - 27.0 (pH dependent) |
Note: The chemical shift ranges for the phosphonic acids reflect the pH-dependent nature of their ionization states.
Experimental Protocol for ³¹P NMR Spectroscopy of Phosphonates
To ensure the acquisition of high-quality and reproducible ³¹P NMR spectra, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve an appropriate amount of the phosphonate compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the analyte and the desired experimental conditions.
-
The concentration should be optimized to obtain a good signal-to-noise ratio within a reasonable acquisition time. A typical concentration range is 10-50 mM.
-
For pH-dependent studies, prepare a series of buffered solutions with known pH values.
-
Add a reference standard. 85% H₃PO₄ is the universally accepted external standard for ³¹P NMR, with its chemical shift defined as 0 ppm.[2][8] Alternatively, an internal standard can be used, but its signal must not overlap with the analyte signals.
2. NMR Spectrometer Setup:
-
The ³¹P NMR experiment is typically performed on a high-field NMR spectrometer.[2]
-
Use a broadband probe tuned to the ³¹P frequency.
-
Ensure the spectrometer is properly locked and shimmed on the deuterated solvent signal to achieve optimal magnetic field homogeneity.
3. Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Proton Decoupling: To simplify the spectrum and improve sensitivity, proton decoupling is typically applied.[7] Common decoupling schemes include Waltz-16 or GARP.
-
Acquisition Time (at): Set to allow for the decay of the Free Induction Decay (FID) to at least 10% of its initial value. A typical value is 1-2 seconds.
-
Relaxation Delay (d1): This should be set to at least 5 times the longest longitudinal relaxation time (T₁) of the phosphorus nuclei in the sample to ensure full relaxation and accurate quantification. For phosphonates, T₁ values can be long, so a relaxation delay of 5-10 seconds is often necessary.
-
Number of Scans (ns): This will depend on the sample concentration and the desired signal-to-noise ratio. It can range from a few scans for concentrated samples to several thousand for dilute samples.
-
Spectral Width (sw): The spectral width should be large enough to encompass all expected phosphorus signals. A typical range for phosphonates is -20 to 50 ppm.
4. Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the 85% H₃PO₄ signal at 0 ppm.
-
Integrate the signals if quantitative analysis is required. Note that for accurate integration, the relaxation delay must be sufficiently long.[7]
The following workflow diagram illustrates the key steps in acquiring a ³¹P NMR spectrum of a phosphonate sample.
Caption: Workflow for ³¹P NMR analysis of phosphonates.
By adhering to standardized protocols and understanding the factors that govern ³¹P NMR chemical shifts, researchers can confidently utilize this powerful analytical technique for the unambiguous characterization of phosphonate-containing molecules, a critical step in various fields including drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ilm-NMR-P31: an open-access 31P nuclear magnetic resonance database and data-driven prediction of 31P NMR shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. NMR Periodic Table: Phosphorus NMR [imserc.northwestern.edu]
Safety Operating Guide
Navigating the Safe Disposal of Diethyl Phenylphosphonite: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Diethyl phenylphosphonite, a member of the organophosphorus compound family, requires careful management due to its potential hazards, including skin irritation, allergic reactions, and being fatal if inhaled.[1][2][3] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Key Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][4]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]
-
Skin Protection: Use suitable protective gloves and clothing to prevent skin exposure.[1][4]
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[1]
Storage and Incompatibility: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[4]
Quantitative Data Summary
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₀H₁₅O₂P |
| Molecular Weight | 198.20 g/mol [1][3] |
| Appearance | Clear, colorless liquid[2] |
| Density | 1.032 g/cm³ |
| Flash Point | > 112 °C (> 233.60 °F)[4] |
| Boiling Point | Not available |
| Solubility | Not available |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound involves its classification and disposal as hazardous waste according to federal, state, and local regulations.[4] Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste under US EPA guidelines (40 CFR Parts 261.3).[4] For small quantities typically used in a laboratory setting, a chemical neutralization step can be performed to reduce its hazard before collection by a certified hazardous waste disposal service. Hydrolysis is a common method for the degradation of organophosphorus compounds.
Experimental Protocol for Neutralization of Small Quantities of this compound via Alkaline Hydrolysis:
Objective: To hydrolyze this compound into less hazardous compounds before final disposal. This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
This compound
-
1M Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Stir plate and stir bar
-
Two appropriately sized beakers or flasks
-
pH paper or pH meter
Procedure:
-
Preparation:
-
In a chemical fume hood, place a beaker containing the this compound to be neutralized on a stir plate.
-
Begin stirring the this compound.
-
-
Dilution:
-
Slowly add an equal volume of ethanol to the this compound to aid in dissolution and control the reaction rate.
-
-
Neutralization:
-
Slowly add 1M sodium hydroxide (NaOH) solution to the stirred mixture. A general guideline is to use a 2:1 molar ratio of NaOH to this compound. The addition should be done dropwise to control any potential exothermic reaction.
-
Continue stirring the mixture for a minimum of 24 hours at room temperature to ensure complete hydrolysis.
-
-
Verification:
-
After 24 hours, check the pH of the solution using pH paper or a pH meter. The solution should be basic. If not, add more 1M NaOH and continue stirring.
-
(Optional, for advanced verification) If analytical capabilities are available, a sample may be taken to confirm the absence of the starting material via techniques like GC-MS.
-
-
Final Disposal:
-
The resulting solution, containing the hydrolyzed products, should be neutralized with a dilute acid (e.g., 1M HCl) to a pH between 6 and 8.
-
This neutralized solution must be collected in a properly labeled hazardous waste container.
-
Dispose of the container through your institution's hazardous waste management program. Do not pour down the drain.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety guidelines and hazardous waste management protocols.
References
- 1. Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6274051B1 - Method for neutralizing organophosphorus agricultural chemicals - Google Patents [patents.google.com]
- 3. This compound | C10H15O2P | CID 74225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journalwjaets.com [journalwjaets.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
